Product packaging for D-Altritol(Cat. No.:CAS No. 643-03-8)

D-Altritol

Cat. No.: B119570
CAS No.: 643-03-8
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KAZBKCHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-altritol is a hexitol that is hexane-1,2,3,4,5,6-hexol having (2R,3R,4S,5R) configuration;  the D-enantiomer of altritol. It has a role as an algal metabolite and a marine metabolite. It is an enantiomer of a L-altritol.
This compound has been reported in Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B119570 D-Altritol CAS No. 643-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder.
Record name Altritol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11748
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

643-03-8, 5552-13-6
Record name D-Altritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Altritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-ALTRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of D-Altritol. It includes detailed information on its identification, synthesis, purification, and analytical characterization, designed to support research and development activities in the pharmaceutical and chemical sciences.

Chemical Structure and Identification

This compound, a member of the alditol family of sugar alcohols, is a hexitol derived from the reduction of D-altrose. Its systematic IUPAC name is (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1]. The structure of this compound is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. It is an enantiomer of L-Altritol and a diastereomer of other hexitols such as D-mannitol, D-sorbitol, and D-talitol, the latter of which is often used as a synonym for this compound[1][2].

The stereochemistry of this compound is defined by the specific spatial arrangement of its four chiral centers at carbons 2, 3, 4, and 5. This unique configuration is crucial for its biological activity and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1][2]
Molecular Formula C₆H₁₄O₆[1][2]
Molecular Weight 182.17 g/mol [1][2]
CAS Number 643-03-8[1]
SMILES Notation C(--INVALID-LINK--O)O)O">C@HO)O[1]
InChI Key FBPFZTCFMRRESA-KAZBKCHUSA-N[1][2]

Stereochemistry and Projections

The three-dimensional structure of this compound can be represented using various chemical projections. The Fischer projection is particularly useful for illustrating the stereochemistry of the chiral centers in its open-chain form.

G cluster_fischer Fischer Projection of this compound CHO CHO C1 H - C - OH C2 HO - C - H C3 H - C - OH C4 H - C - OH CH2OH CH₂OH d1_L H d1_R OH d2_L OH d2_R H d3_L H d3_R OH d4_L H d4_R OH v1 CHO v2 C2 v1->v2 v3 C3 v2->v3 v4 C4 v3->v4 v5 C5 v4->v5 v6 CH₂OH v5->v6 h1_L H h1_R OH h2_L OH h2_R H h3_L H h3_R OH h4_L H h4_R OH

Fischer Projection of this compound

The stereochemical relationship between this compound and its parent aldose, D-altrose, as well as its enantiomer, L-Altritol, is depicted in the following diagram.

stereochemistry D_Altrose D-Altrose D_Altritol This compound ((2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol) D_Altrose->D_Altritol Reduction (e.g., NaBH₄ or H₂/Raney Ni) L_Altritol L-Altritol D_Altritol->L_Altritol Enantiomers (Mirror Images)

Stereochemical Relationships of this compound

Physicochemical Properties

This compound is a white, crystalline powder that is soluble in water[3][4]. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White to off-white powder or crystal[3]
Melting Point 66-67 °C[3]
Boiling Point 494.9 °C at 760 mmHg[3]
Density 1.596 g/cm³[3]
Optical Rotation, [α]D +2.8° (c=1, H₂O)[3]
Solubility Soluble in water[4]

Experimental Protocols

This compound is typically synthesized by the reduction of the aldehyde group of D-altrose. Two common methods for this reduction are catalytic hydrogenation and sodium borohydride reduction.

Method A: Catalytic Hydrogenation with Raney Nickel

This protocol is a representative procedure based on the hydrogenation of other sugars[2][5].

  • Catalyst Preparation: Prepare Raney nickel catalyst from a nickel-aluminum alloy by leaching the aluminum with a concentrated sodium hydroxide solution. Wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, dissolve D-altrose in deionized water to a concentration of 10-20% (w/v).

    • Add the prepared Raney nickel catalyst (5-10% by weight of D-altrose).

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-100 atm.

    • Heat the reaction mixture to 100-150 °C with vigorous stirring.

    • Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney nickel catalyst.

    • The resulting aqueous solution of this compound can be concentrated and purified.

Method B: Sodium Borohydride Reduction

This is a milder reduction method suitable for laboratory-scale synthesis[6].

  • Reaction Setup: Dissolve D-altrose in deionized water or a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in water to the D-altrose solution while maintaining the temperature below 10 °C. Use a molar excess of NaBH₄ (typically 1.5-2 equivalents).

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the excess NaBH₄ by the slow addition of acetic acid until the effervescence ceases.

  • Purification: Neutralize the solution with a sodium hydroxide solution. The resulting solution contains this compound and borate salts. The borate salts can be removed by repeated co-evaporation with methanol. The crude this compound can then be purified by recrystallization.

Crude this compound can be purified by recrystallization from a mixed solvent system, typically ethanol and water[3][7].

  • Dissolve the crude this compound in a minimal amount of hot water.

  • Slowly add hot ethanol to the aqueous solution until a slight turbidity persists.

  • If necessary, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified this compound crystals in a vacuum oven.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of alditols. A representative method using a refractive index (RI) detector is described below[8][9][10].

  • Column: A column suitable for sugar analysis, such as an amino-propyl bonded silica column or a ligand-exchange column (e.g., with Ca²⁺ counter-ion).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) for an amino column, or deionized water for a ligand-exchange column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Specific Optical Rotation

The optical activity of this compound is a key parameter for confirming its stereochemical identity[11][12][13].

  • Instrument: Use a calibrated polarimeter.

  • Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with a blank (deionized water).

    • Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, characterized this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis D_Altrose D-Altrose (Starting Material) Reduction Reduction (Catalytic Hydrogenation or NaBH₄) D_Altrose->Reduction Crude_Altritol Crude this compound Reduction->Crude_Altritol Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Altritol->Recrystallization Pure_Altritol Purified this compound Recrystallization->Pure_Altritol HPLC HPLC-RI (Purity and Quantification) Pure_Altritol->HPLC NMR NMR Spectroscopy (¹H and ¹³C for Structure) Pure_Altritol->NMR Optical_Rotation Polarimetry (Specific Rotation for Stereochemistry) Pure_Altritol->Optical_Rotation

Workflow for this compound Synthesis and Analysis

References

D-Altritol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

D-Altritol, also known as D-Talitol, is a hexitol, a sugar alcohol, with the following core identifiers:

IdentifierValueCitation
CAS Number 643-03-8[1][2][3]
Molecular Formula C6H14O6[1][2][3]

Physicochemical and Biochemical Properties

This compound is a white, crystalline powder soluble in water.[2] It is a naturally occurring compound found in various organisms, including algae and certain plants.[1] Its key properties are summarized below.

PropertyValueCitation
Molecular Weight 182.17 g/mol [1][2]
Synonyms D-Talitol, Altritol, D-[1][2]
Appearance White to off-white powder or crystal[2]
Melting Point 66-67 °C[2]
Boiling Point 494.9 °C at 760 mmHg[2]
Storage Conditions 2-8°C[2]

Biological Significance and Applications

This compound is of interest to the scientific community for its involvement in specific metabolic pathways and its potential as a modulator of biological processes.

Catabolic Pathway in Agrobacterium tumefaciens

In the soil bacterium Agrobacterium tumefaciens, this compound is catabolized through a specific enzymatic pathway. This pathway involves the oxidation of this compound to D-tagatose, which is then phosphorylated and subsequently epimerized to enter the central metabolism.[1]

The key enzymes and their kinetic properties in this pathway are detailed in the table below.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound Dehydrogenase (PF00107) This compound0.8 ± 0.115 ± 11.9 x 104
D-Tagatose Kinase (PF00294) D-Tagatose0.20 ± 0.0214 ± 17.0 x 104

Data from a study on the catabolic pathways in Agrobacterium tumefaciens C58.[1]

The workflow of this catabolic pathway is illustrated in the following diagram.

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound Dehydrogenase (PF00107) D_Tagatose_6_P D-Tagatose 6-Phosphate D_Tagatose->D_Tagatose_6_P D-Tagatose Kinase (PF00294) D_Fructose_6_P D-Fructose 6-Phosphate D_Tagatose_6_P->D_Fructose_6_P Epimerase (PF08013) Central_Metabolism Central Metabolism D_Fructose_6_P->Central_Metabolism

This compound Catabolic Pathway in A. tumefaciens
Potential as a Xylitol Dehydrogenase Inhibitor

Some sugar alcohols are known to interact with dehydrogenases. While specific inhibitory data for this compound on xylitol dehydrogenase is not extensively documented, its structural similarity to xylitol suggests it could act as a competitive inhibitor. Further research is required to quantify this potential interaction.

Role in Oxidative Stress Reduction

Sugar alcohols, due to their poly-hydroxyl structure, can act as scavengers of reactive oxygen species (ROS).[3] this compound has been mentioned in the context of inhibiting the production of ROS.[2] The antioxidant capacity of sugar alcohols is often correlated with the number of hydroxyl groups they possess.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound.

Assay for this compound Dehydrogenase Activity (Coupled Enzyme Assay)

This protocol is adapted from methodologies used for similar dehydrogenase enzymes.

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 2 mM NAD+

    • 1 unit of D-tagatose kinase

    • 1 mM ATP

    • 1 unit of a suitable coupling enzyme (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase for a cascade leading to NADPH production)

    • 0.5 mM NADP+

  • Initiation of Reaction: Add a purified preparation of this compound dehydrogenase to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm (for NADPH production) at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity of this compound dehydrogenase is proportional to the rate of NADPH formation.

Xylitol Dehydrogenase Inhibition Assay with this compound

This protocol is a modification of a standard xylitol dehydrogenase assay to test for inhibition by this compound.

  • Reagent Preparation:

    • Assay Buffer: 500 mM Tris-HCl, pH 8.6.

    • Substrate: 1.5 M Xylitol.

    • Cofactor: 4.0 mM NAD+ (prepare fresh).

    • Inhibitor: A range of concentrations of this compound.

    • Enzyme: A purified preparation of xylitol dehydrogenase.

  • Assay Procedure:

    • In a UV-transparent cuvette, combine the assay buffer, NAD+, and varying concentrations of this compound.

    • Add the xylitol dehydrogenase enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the xylitol substrate.

    • Immediately monitor the increase in absorbance at 340 nm for 60 seconds, which corresponds to the formation of NADH.

  • Data Analysis:

    • Determine the reaction rates at different concentrations of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xylitol) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Evaluation of ROS Scavenging Activity (Total Oxy-radical Scavenging Capacity - TOSC Assay)

This protocol is a general method for assessing the antioxidant capacity of compounds like sugar alcohols.

  • Generation of Peroxyl Radicals: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Reaction with a Fluorescent Probe: In the absence of an antioxidant, the peroxyl radicals oxidize a fluorescent probe (e.g., fluorescein), causing a decay in its fluorescence.

  • Antioxidant Activity Measurement:

    • Prepare a series of this compound solutions of varying concentrations.

    • In a multi-well plate, combine the fluorescent probe, AAPH, and a specific concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Monitor the fluorescence decay over time at an appropriate excitation and emission wavelength.

  • Data Analysis:

    • The antioxidant capacity of this compound is determined by its ability to protect the fluorescent probe from oxidation, thus slowing down the fluorescence decay.

    • The area under the fluorescence decay curve is calculated for each this compound concentration and compared to a control (without this compound).

    • The TOSC value is then calculated, representing the amount of peroxyl radicals scavenged by the sample.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for investigating the inhibitory potential of this compound on a target enzyme, such as xylitol dehydrogenase.

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification Kinetic_Assay Perform Kinetic Assays Enzyme_Prep->Kinetic_Assay Substrate_Prep Substrate & Inhibitor (this compound) Preparation Substrate_Prep->Kinetic_Assay Data_Collection Collect Spectrophotometric Data Kinetic_Assay->Data_Collection Rate_Calculation Calculate Reaction Rates Data_Collection->Rate_Calculation IC50 Determine IC50 Rate_Calculation->IC50 Inhibition_Mode Determine Inhibition Mode (e.g., Lineweaver-Burk Plot) Rate_Calculation->Inhibition_Mode

Workflow for Enzyme Inhibition Studies of this compound

References

Natural Sources of D-Altritol in Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a C2 epimer of D-mannitol, is a polyol with significant potential in various biomedical applications due to its unique stereochemistry. While its chemical synthesis is well-established, the exploration of natural, sustainable sources is of growing interest. This technical guide provides an in-depth overview of the known natural sources of this compound within the algal kingdom, focusing on quantitative data, experimental protocols for extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phycology, natural product chemistry, and drug development.

Natural Occurrence of this compound in Algae

This compound has been identified as a significant polyol primarily in brown algae (Phaeophyceae), specifically within the order Fucales. It often co-exists with its isomer, D-mannitol, which is a ubiquitous polyol in brown algae. In some species, this compound is the dominant soluble carbohydrate.

Quantitative Data on this compound in Algal Species

The following table summarizes the available quantitative and semi-quantitative data on the concentration of this compound in various algal species. Data is presented to facilitate comparison between species.

Algal SpeciesOrderThis compound ConcentrationMethod of QuantificationReference
Himanthalia elongataFucalesDominant intracellular low-molecular-weight organic solute; concentration is >5 times that of mannitol.[1][2]13C Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
Himanthalia elongataFucales80-160% higher than mannitol concentration.Gas Chromatography (GC)[3]
Notheia anomalaFucalesPresent; confirmed to be synthesized by the alga.[3][4]13C-labelling followed by Mass Spectrometry and NMR[4]
Hormosira banksiiFucalesPresence confirmed.13C NMR Spectroscopy[2]
Xiphophora chondrophyllaFucalesPresence confirmed.13C NMR Spectroscopy[2]
Bifurcariopsis capensisFucalesPresence confirmed.13C NMR Spectroscopy[2]

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and quantification of this compound from algal biomass, based on established protocols for polyol analysis in brown algae.

Extraction of Polyols from Algal Biomass

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from brown algae.

Objective: To extract low-molecular-weight carbohydrates from dried algal biomass.

Materials:

  • Freeze-dried and ground algal powder

  • Ethanol (80% v/v)

  • Centrifuge

  • Rotary evaporator

  • Deionized water

Procedure:

  • Weigh approximately 1 g of dried algal powder into a centrifuge tube.

  • Add 20 mL of 80% ethanol.

  • Vortex thoroughly for 1 minute to ensure complete mixing.

  • Incubate at 60°C for 30 minutes in a water bath, with occasional vortexing.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction (steps 2-6) twice more on the pellet to ensure complete extraction of soluble polyols.

  • Combine all the supernatants.

  • Evaporate the ethanol from the combined supernatant using a rotary evaporator at 40°C.

  • Resuspend the remaining aqueous extract in a known volume of deionized water (e.g., 5 mL) and filter through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of polyols. As polyols are not volatile, a derivatization step is required prior to analysis.

Objective: To quantify this compound in the algal extract by GC-MS after derivatization.

2.2.1. Derivatization: Acetylation

Materials:

  • Dried algal extract

  • Pyridine

  • Acetic anhydride

  • Nitrogen gas stream

  • Heating block or water bath

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the aqueous extract into a GC vial.

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas.

  • Add 100 µL of pyridine to the dried extract and vortex to dissolve.

  • Add 100 µL of acetic anhydride to the vial.

  • Cap the vial tightly and heat at 100°C for 1 hour to facilitate the acetylation of the hydroxyl groups.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

2.2.2. GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at 5°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

Quantification: Quantification is achieved by creating a calibration curve using a pure this compound standard that has undergone the same derivatization process. The peak area of the derivatized this compound in the samples is compared to the calibration curve to determine its concentration.

Signaling Pathways and Biosynthesis

While the complete biosynthetic pathway of this compound in algae has not been fully elucidated, a putative pathway can be proposed based on the known metabolism of its epimer, D-mannitol, in brown algae.

Putative Biosynthetic Pathway of this compound in Brown Algae

It is hypothesized that the biosynthesis of this compound branches from the central carbon metabolism, likely from a phosphorylated hexose. The key step would involve an epimerase that converts a mannitol precursor to an altritol precursor.

Proposed Steps:

  • Fructose-6-phosphate , a product of photosynthesis, is reduced to Mannitol-1-phosphate by the enzyme Mannitol-1-phosphate dehydrogenase.

  • It is proposed that a specific epimerase then converts Mannitol-1-phosphate to Altritol-1-phosphate . The existence and characterization of this enzyme are yet to be confirmed.

  • Finally, a phosphatase removes the phosphate group from Altritol-1-phosphate to yield This compound .

G cluster_inputs Photosynthesis Photosynthesis F6P F6P Photosynthesis->F6P

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from algal sample collection to the final quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collect Algal Sample Collection Wash Washing and Cleaning Collect->Wash FreezeDry Freeze-Drying Wash->FreezeDry Grind Grinding to Powder FreezeDry->Grind Extract Ethanol Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Rotary Evaporation Centrifuge->Evaporate Resuspend Resuspend in Water Evaporate->Resuspend Derivatize Derivatization (Acetylation) Resuspend->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

Conclusion

The brown algae of the order Fucales represent a promising natural source of this compound. Species such as Himanthalia elongata contain this polyol in significant quantities, often exceeding the concentration of the more common D-mannitol. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound from these algal sources. While the complete biosynthetic pathway in algae remains to be fully elucidated, the proposed pathway provides a logical starting point for future research in this area. Further investigation into the enzymatic machinery responsible for this compound synthesis in these organisms could open avenues for metabolic engineering and enhanced production of this high-value compound. This technical guide serves as a foundational resource to stimulate and support further research and development in the field of algal-derived this compound.

References

The Biological Role of D-Altritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a six-carbon sugar alcohol (hexitol), is a naturally occurring metabolite found predominantly in certain marine algae and has been identified in the catabolic pathways of some bacteria. While not as ubiquitous as other hexitols like sorbitol or mannitol, this compound and its metabolic intermediates are of growing interest to researchers in fields ranging from microbial metabolism to potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the known biological roles of this compound as a metabolite, focusing on its catabolic pathway, enzymatic kinetics, and relevant experimental methodologies.

Catabolism of this compound

The primary characterized biological role of this compound is as a carbon source for certain microorganisms, most notably the soil bacterium Agrobacterium tumefaciens. In this organism, this compound is channeled into central metabolism through a three-step enzymatic pathway that converts it into D-fructose-6-phosphate, a key glycolytic intermediate.[1]

The key enzymatic steps are:

  • Oxidation: this compound is first oxidized to D-tagatose.

  • Phosphorylation: D-Tagatose is then phosphorylated to D-tagatose-6-phosphate.

  • Epimerization: Finally, D-tagatose-6-phosphate is converted to D-fructose-6-phosphate.

This pathway effectively allows the organism to utilize this compound as a source of energy and biomass.

Signaling Pathway of this compound Catabolism

This compound Catabolic Pathway

Quantitative Data: Enzyme Kinetics

The efficiency of the this compound catabolic pathway is determined by the kinetic parameters of its constituent enzymes. The following table summarizes the available kinetic data for the key enzymes in this pathway from Agrobacterium tumefaciens and a representative epimerase.

EnzymeOrganismSubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)Vₘₐₓ (mmol/L·min)
This compound 5-dehydrogenase Agrobacterium fabrum (strain C58)This compound1.4[2]1.9[2]-
Tagatose kinase Agrobacterium fabrum (strain C58)D-Tagatose0.68[3]3.0[3]-
D-tagatose-6-phosphate 4-epimerase (GatZ) Caldilinea aerophilaD-Fructose-6-phosphate5.66[4]-0.0329[4]

Biosynthesis of this compound

The biosynthesis of this compound is less well understood than its catabolism. It has been identified as a metabolite in several genera of brown algae, all belonging to the order Fucales.[5][6] Experimental evidence from ¹³C labeling studies has confirmed that the brown alga Notheia anomala can synthesize this compound de novo and does not acquire it from its host.[5] The precise biosynthetic pathway and the enzymes involved in algae remain to be elucidated. It is hypothesized that, similar to other polyols in algae, the synthesis of this compound may be linked to photosynthetic pathways.

Other Biological Roles

Osmolyte Function

In marine organisms, polyols often function as osmolytes, which are small organic molecules that help maintain cell volume and protein stability in response to changes in external osmolarity.[7][8] While direct evidence for this compound's role as a primary osmolyte is still emerging, its presence in marine algae suggests it may contribute to osmotic balance in hyper-saline environments.[9][10][11] Deep-sea animals are known to accumulate various organic osmolytes to counteract the effects of hydrostatic pressure.[9][10]

Experimental Protocols

Quantification of this compound in Biological Samples

A robust method for the quantification of this compound in complex biological matrices such as algal extracts involves hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS).

1. Sample Preparation (Algal Extract)

  • Lyophilize the algal sample to dryness.

  • Extract the metabolites using a solvent mixture, typically methanol/water (e.g., 75% v/v), at a low temperature (e.g., -20°C) for an extended period (e.g., 16 hours).[12]

  • Centrifuge the extract to pellet cellular debris and collect the supernatant.

  • The extract can be further purified and concentrated using solid-phase extraction (SPE) to remove interfering substances.[12][13]

2. HILIC-LC-MS/MS Analysis

  • Chromatographic Separation: Use a HILIC column to separate the polar this compound from other components in the extract. A typical mobile phase would consist of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[13]

  • Mass Spectrometry Detection: Employ a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard to quantify its concentration in the samples.

Experimental Workflow for this compound Quantification

D_Altritol_Quantification_Workflow Start Algal Sample Lyophilization Lyophilization Start->Lyophilization Extraction Metabolite Extraction (Methanol/Water) Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE HILIC_LC_MSMS HILIC-LC-MS/MS Analysis Supernatant->HILIC_LC_MSMS Direct Injection Purified_Extract Purified Extract SPE->Purified_Extract Purified_Extract->HILIC_LC_MSMS Data_Analysis Data Analysis and Quantification HILIC_LC_MSMS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Workflow for this compound Quantification
Enzyme Activity Assay for this compound 5-dehydrogenase

The activity of this compound 5-dehydrogenase can be determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

1. Reagents and Materials

  • Tris-HCl buffer (e.g., 50 mM, pH 8.6)

  • NAD⁺ solution (e.g., 10 mM)

  • This compound solution (substrate, e.g., 50 mM)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure

  • In a cuvette, combine the Tris-HCl buffer, NAD⁺ solution, and the enzyme preparation.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm over time in kinetic mode.

  • The rate of the reaction is proportional to the enzyme activity.

3. Calculation of Enzyme Activity The enzyme activity can be calculated using the Beer-Lambert law, where the rate of change in absorbance is converted to the rate of NADH production using the molar extinction coefficient of NADH (6.22 L·mmol⁻¹·cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion and Future Directions

This compound serves as a valuable metabolite in specific biological contexts, particularly as a catabolic substrate in certain bacteria and likely as an osmolyte in some marine algae. The elucidation of its catabolic pathway in Agrobacterium tumefaciens provides a clear example of how this sugar alcohol can be integrated into central metabolism. However, significant gaps in our understanding remain, particularly concerning its biosynthesis in algae and its potential physiological roles in other organisms.

Future research should focus on:

  • Identifying the genes and enzymes responsible for this compound biosynthesis in brown algae.

  • Further characterizing the kinetic properties and regulation of the enzymes in the this compound catabolic pathway.

  • Investigating the prevalence and physiological significance of this compound as an osmolyte in a broader range of marine organisms.

  • Exploring potential biotechnological applications, such as the enzymatic production of this compound or its derivatives.

A deeper understanding of the metabolism and biological functions of this compound will undoubtedly open new avenues for research and development in microbiology, marine biology, and biotechnology.

References

An In-depth Technical Guide to D-Altritol and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to D-Altritol (D-Talitol)

This compound, also known by its synonym D-Talitol, is a six-carbon sugar alcohol, a hexitol, with emerging significance in biochemical research and drug development.[1] As a naturally occurring compound found in various plants and algae, it is gaining attention for its potential therapeutic applications, ranging from metabolic pathway modulation to the management of oxidative stress-related conditions. This technical guide provides a comprehensive overview of this compound, including its biochemical pathways, enzyme kinetics, and experimental protocols relevant to its study and application in a research and development setting.

Chemical and Physical Properties

This compound is a stereoisomer of other common hexitols like sorbitol and mannitol. Its distinct spatial arrangement of hydroxyl groups confers unique biochemical properties. A summary of its key chemical and physical data is presented below.

PropertyValue
Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS Number 643-03-8
Appearance White crystalline powder
Synonyms D-Talitol, Altritol

Biochemical Pathways and Mechanisms of Action

This compound is involved in specific metabolic pathways and has been identified as a modulator of key enzymatic activities. Two primary areas of interest are its catabolism via the D-tagatose pathway and its role as an inhibitor of xylitol dehydrogenase, which has implications for mitochondrial function and oxidative stress.

This compound Catabolism Pathway

In certain microorganisms, this compound is catabolized through a multi-step enzymatic pathway that converts it into an intermediate of central metabolism. This pathway involves three key enzymes: this compound dehydrogenase, D-tagatose-6-phosphate kinase, and D-tagatose-6-phosphate epimerase.[2]

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound Dehydrogenase D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P D-Tagatose-6-phosphate Kinase (ATP -> ADP) D_Fructose_6P D-Fructose-6-phosphate D_Tagatose_6P->D_Fructose_6P D-Tagatose-6-phosphate Epimerase Glycolysis Glycolysis D_Fructose_6P->Glycolysis

This compound Catabolic Pathway

Enzyme Kinetics of this compound Catabolism

The efficiency of this pathway is determined by the kinetic parameters of the involved enzymes. While specific kinetic data for the enzymes directly from the this compound pathway are not extensively reported, data from homologous enzymes provide valuable insights.

EnzymeSubstrateKm (mM)Vmax (mmol/L·min)
Fructose 6-phosphate 4-epimerase (GatZ)Fructose 6-phosphate5.660.0329

Kinetic data for a homologous fructose 6-phosphate 4-epimerase are presented as a proxy.[3]

Inhibition of Xylitol Dehydrogenase and Impact on Mitochondrial Function

D-Talitol has been identified as an inhibitor of xylitol dehydrogenase. This enzyme is part of the polyol pathway, which becomes particularly active under hyperglycemic conditions. Inhibition of xylitol dehydrogenase by D-Talitol can lead to an accumulation of xylitol, which can be further converted to sorbitol. The accumulation of sorbitol is implicated in mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cellular stress. This mechanism is of particular interest in the context of diabetic complications, such as diabetic retinopathy.

Xylitol_Dehydrogenase_Inhibition cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Xylose Xylose Xylitol Xylitol Xylose->Xylitol Aldose Reductase (NADPH -> NADP+) Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) Sorbitol_acc Sorbitol Accumulation Xylitol->Sorbitol_acc Conversion D_Talitol D-Talitol (Inhibitor) Xylitol_Dehydrogenase_target Xylitol_Dehydrogenase_target D_Talitol->Xylitol_Dehydrogenase_target Inhibits Mito_dys Mitochondrial Dysfunction Sorbitol_acc->Mito_dys ROS Increased ROS Mito_dys->ROS

Inhibition of Xylitol Dehydrogenase by D-Talitol

Kinetic Parameters of Xylitol Dehydrogenase

Understanding the kinetics of xylitol dehydrogenase is crucial for evaluating the inhibitory potential of D-Talitol. The following table summarizes representative kinetic parameters for xylitol dehydrogenase from Candida guilliermondii.

Substrate/CofactorApparent KM
Xylitol1.6 x 10-1 M
NAD+9.9 x 10-2 mM

Data from a preliminary kinetic characterization of xylitol dehydrogenase.[4]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Xylitol Dehydrogenase Activity Assay

This direct enzyme assay measures the activity of xylitol dehydrogenase by monitoring the production of NADH.

Solutions Required:

  • 500 mM Tris-HCl buffer, pH 8.6

  • 100 mM 2-mercaptoethanol

  • 4.0 mM NAD+ (prepare fresh)

  • 1.5 M xylitol

  • Cell extract containing xylitol dehydrogenase

Procedure:

  • Prepare two UV-translucent cuvettes (control and experimental) on ice.

  • Add the following reagents to each cuvette:

    • Control: 300 µL DI H2O, 400 µL Tris-HCl, 100 µL 2-mercaptoethanol, 100 µL NAD+.

    • Experimental: 200 µL DI H2O, 400 µL Tris-HCl, 100 µL 2-mercaptoethanol, 100 µL NAD+, 100 µL xylitol.

  • Initiate the reaction by adding the cell extract to both cuvettes.

  • Immediately measure the change in absorbance at 340 nm over 60 seconds at 30°C or 37°C using a spectrophotometer.

  • Enzyme activity is calculated based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

This protocol is adapted from a standard xylitol dehydrogenase assay.[5]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure total cellular ROS.

Materials:

  • Adherent cells (e.g., HCT116 colorectal cancer cells)

  • 24-well plate

  • Dulbecco's modified Eagle medium (DMEM)

  • DCFH-DA (4.85 mg)

  • Dimethyl sulfoxide (DMSO)

  • 1x Phosphate-buffered saline (PBS)

  • Fluorescence microscope and microplate reader

Procedure:

  • Cell Seeding: Seed 2 x 105 cells per well in a 24-well plate and incubate overnight at 37°C.[6][7]

  • Preparation of DCFH-DA Solution: Dissolve 4.85 mg of DCFH-DA in 1 mL of DMSO to create a 10 mM stock solution.[6][7] Dilute the stock solution in pre-warmed DMEM to the desired working concentration (e.g., 20 µM). Prepare this solution fresh and protect it from light.[7]

  • Cell Treatment: Treat cells with this compound/D-Talitol at various concentrations for the desired duration. Include appropriate positive (e.g., H2O2) and negative controls.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with DMEM. Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[6][7]

  • Washing: Remove the DCFH-DA solution and wash the cells once with DMEM and twice with 1x PBS.[7] Add 500 µL of 1x PBS to each well.[6]

  • Imaging and Quantification:

    • Capture fluorescent images using a fluorescence microscope with a GFP channel.[6][7]

    • For quantification, lyse the cells and measure the fluorescence intensity of the supernatant in a black 96-well plate using a microplate reader (excitation: 485 nm, emission: 530 nm).[6] Normalize the fluorescence intensity to the protein concentration of the cell lysate.

Applications in Drug Development

The unique properties of this compound/D-Talitol position it as a compound of interest for various therapeutic areas.

Ophthalmic Formulations

As an inhibitor of the polyol pathway, D-Talitol holds promise for the treatment of diabetic retinopathy, a condition exacerbated by sorbitol accumulation in retinal cells. Its use in ophthalmic formulations as a topical solution is being explored. Such formulations would require careful consideration of tonicity, pH, stability, and sterility to ensure patient safety and efficacy. Polyhydroxy alcohols like D-Talitol can be formulated in concentrations ranging from 0.5% to 10% by weight in a sterile aqueous carrier buffered to a physiological pH (6-8).[8]

Metabolic Disorders and Oncology

The modulation of metabolic pathways and the induction of oxidative stress in cancer cells are emerging as potential anti-cancer strategies. While research on this compound in this area is still in its early stages, related rare sugars like D-allose have shown inhibitory effects on cancer cell proliferation, partly through the induction of intracellular ROS.[4] This suggests a potential avenue for future investigation into the anti-neoplastic properties of this compound.

Conclusion

This compound (D-Talitol) is a multifaceted sugar alcohol with significant potential for researchers and drug development professionals. Its involvement in key metabolic pathways and its ability to modulate enzyme activity and cellular redox status open up promising avenues for therapeutic intervention in a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this intriguing molecule. As research continues, this compound may emerge as a valuable tool in the development of novel therapies for metabolic and ocular disorders.

References

An In-depth Technical Guide to the Solubility of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a six-carbon sugar alcohol, is a compound of interest in various biochemical and pharmaceutical applications. Its physical and chemical properties, particularly its solubility in different solvent systems, are crucial for its application in drug formulation, synthesis, and various biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and explores the solubility of structurally similar sugar alcohols to provide a predictive framework. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document also furnishes a general, robust experimental protocol for determining the solubility of polyols, which is directly applicable to this compound.

Introduction to this compound

This compound, also known as D-Talitol, is a hexitol—a type of sugar alcohol. It is an isomer of more common hexitols like sorbitol and mannitol.[1][2] As a polyol, its numerous hydroxyl groups allow for extensive hydrogen bonding, which significantly influences its physical properties, including its melting point and solubility in polar solvents.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄O₆[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to off-white powder or crystal[3]
Melting Point 66-67 °C[3]
Boiling Point 494.9 °C at 760 mmHg[3]
Density 1.596 g/cm³[3]
XLogP3 -3.1[3]
Hydrogen Bond Donor Count 6[3]
Hydrogen Bond Acceptor Count 6[3]

Solubility of this compound and Related Sugar Alcohols

Direct quantitative solubility data for this compound in various solvents is scarce in the available literature. However, the solubility of its isomers, D-Sorbitol and D-Mannitol, has been studied and can provide valuable insights into the expected solubility behavior of this compound. Generally, polyols like this compound are soluble in polar solvents, such as water, due to their ability to form hydrogen bonds, and less soluble in nonpolar organic solvents.[4] The solubility of sugar alcohols tends to decrease as the carbon chain length of alcohol solvents increases.[4]

Solubility of D-Sorbitol and D-Mannitol in Various Solvents

The following table summarizes the solubility of D-Sorbitol and D-Mannitol, which can be used as a proxy to estimate the solubility of this compound.

SolventTemperature (°C)D-Sorbitol Solubility ( g/100g solvent)D-Mannitol Solubility ( g/100g solvent)
Water2022018
Water3027528
Water5038040
Methanol252.60.4
Ethanol250.80.1
Acetone25Sparingly SolubleInsoluble

Note: The data presented is compiled from various sources and should be used as a reference. Actual solubility can vary with experimental conditions.

Experimental Protocol for Determining the Solubility of this compound

A reliable and reproducible method for determining the solubility of this compound is crucial for its application. The following is a general protocol based on the widely used shake-flask method, which is suitable for determining the equilibrium solubility of polyols.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-heated/cooled syringe to maintain the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with an appropriate mobile phase.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L) based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its physicochemical properties and expected solubility behavior based on its structural isomers. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in various solvents, enabling its effective use in future research and development. The generation of precise solubility data will be invaluable for the formulation and application of this promising sugar alcohol.

References

D-Altritol: A Versatile Hexitol with Untapped Industrial Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a six-carbon sugar alcohol (hexitol), is a naturally occurring compound found in various plants and algae, including Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus.[1][2] While its presence in nature has been known for some time, its potential for broad industrial applications is only beginning to be explored. This technical guide provides an in-depth overview of this compound's chemical and physical properties, potential industrial applications, and detailed experimental protocols for its synthesis and use in key research areas. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the unique characteristics of this versatile molecule.

Physicochemical Properties of this compound

This compound (also known as D-Talitol) is a white, crystalline powder with a sweet taste.[3][4] Its molecular formula is C₆H₁₄O₆, and it has a molecular weight of 182.17 g/mol .[1][2][3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₄O₆[1][2][4]
Molecular Weight182.17 g/mol [1][2][3]
Melting Point66-67 °C[3]
Boiling Point494.9 °C at 760 mmHg[3]
Density1.596 g/cm³[3]
Flash Point292.5 °C[3]
XLogP3-3.1[1][3]
Hydrogen Bond Donor Count6[1][3]
Hydrogen Bond Acceptor Count6[1][3]
Rotatable Bond Count5[1][3]
Exact Mass182.07903816 Da[1][2]
Topological Polar Surface Area121 Ų[2]

Table 1: Physicochemical Properties of this compound

Potential Industrial Applications

The unique structural and chemical properties of this compound make it a promising candidate for a variety of industrial applications, ranging from the food and pharmaceutical industries to fine chemical synthesis.

Food Industry: A Low-Calorie Sweetener

This compound's sweet taste and sugar alcohol nature position it as a potential low-calorie sweetener for use in sugar-free and reduced-sugar food products.[4] While specific quantitative data on its relative sweetness and caloric value are not extensively documented in readily available literature, it is expected to have properties similar to other hexitols like sorbitol and mannitol. Sugar alcohols are poorly absorbed in the small intestine, which contributes to their lower caloric content compared to sucrose. However, this can also lead to laxative effects at high consumption levels.[4] Further research is needed to fully characterize its sweetness profile and metabolic fate to establish its viability as a mainstream food additive.

Pharmaceutical and Biomedical Applications

One of the most intriguing potential applications of this compound lies in its reported use in conjunction with D-allose to study the inhibition of reactive oxygen species (ROS) production.[3] ROS are highly reactive molecules that can cause damage to cells and contribute to various diseases. The ability of this compound to modulate ROS levels suggests its potential as an antioxidant or as a tool to study oxidative stress-related pathologies.

The defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals. Its multiple hydroxyl groups provide numerous sites for chemical modification, allowing for the construction of a wide range of derivatives. An important application in this area is its use as a precursor for the synthesis of altritol nucleoside phosphoramidites, which are essential components for the synthesis of oligonucleotides. This highlights its utility in the development of nucleic acid-based therapeutics.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound and a representative protocol for evaluating its potential in ROS scavenging assays.

Enzymatic Synthesis of this compound from D-Psicose

This protocol is adapted from a method for the synthesis of allitol and is expected to be applicable for this compound production with appropriate enzyme selection. The process involves the enzymatic reduction of D-psicose.

Materials:

  • D-Psicose

  • Ribitol Dehydrogenase (RDH)

  • Formate Dehydrogenase (FDH)

  • NADH

  • Phosphate buffer (pH 7.5)

  • Water bath shaker

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing D-psicose, RDH, FDH, and NADH in a phosphate buffer (pH 7.5).

  • Incubate the reaction mixture at 40°C in a water bath shaker set to 150 rpm.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of this compound.

  • Upon completion of the reaction (typically after 6 hours, with an expected yield of over 90%), terminate the reaction by heat inactivation of the enzymes.

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol outlines a general method to assess the ROS scavenging potential of this compound using a cell-based assay with a fluorescent probe.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • This compound

  • Hydrogen peroxide (H₂O₂) as a ROS inducer

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Culture the cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Seed the cells into a 96-well black plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • After pre-treatment, add the DCFH-DA probe to each well and incubate for 30 minutes.

  • Induce ROS production by adding H₂O₂ to the wells (excluding the negative control).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • The reduction in fluorescence intensity in the this compound-treated wells compared to the H₂O₂-only treated wells indicates the ROS scavenging activity.

Visualizing Pathways and Workflows

To better understand the metabolic context and synthetic utility of this compound, the following diagrams have been generated using the DOT language.

D_Altritol_Metabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose Oxidation D_Tagatose_6P D-Tagatose 6-Phosphate D_Tagatose->D_Tagatose_6P Phosphorylation D_Fructose_6P D-Fructose 6-Phosphate D_Tagatose_6P->D_Fructose_6P Epimerization Central_Metabolism Central Metabolism D_Fructose_6P->Central_Metabolism

Caption: Predicted catabolic pathway of this compound.

D_Altritol_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification D_Psicose D-Psicose Reaction_Vessel Reaction at 40°C, 150 rpm D_Psicose->Reaction_Vessel Enzymes RDH + FDH + NADH Enzymes->Reaction_Vessel D_Altritol_Product This compound Reaction_Vessel->D_Altritol_Product HPLC HPLC Monitoring D_Altritol_Product->HPLC Purification Chromatographic Purification HPLC->Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a promising hexitol with a range of potential industrial applications that are yet to be fully realized. Its properties as a potential low-calorie sweetener, a precursor for chiral synthesis, and its involvement in modulating reactive oxygen species highlight its versatility. The detailed experimental protocols and visualized pathways provided in this whitepaper aim to facilitate further research and development into the industrial utilization of this compound. As our understanding of this molecule grows, so too will the opportunities to leverage its unique characteristics for the development of novel products and technologies across various sectors.

References

Methodological & Application

Synthesis of D-Altritol Nucleoside Phosphoramidites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of D-Altritol nucleoside phosphoramidites, essential building blocks for the creation of altritol-modified oligonucleotides. These modified nucleic acids are of significant interest in drug development and various research applications due to their unique structural and biological properties. The protocols outlined below are based on optimized and established methodologies.[1]

Introduction

This compound nucleic acids (ANA) are a class of hexitol nucleic acids (HNA) where the natural furanose sugar is replaced by a six-membered altritol ring. This modification confers unique conformational properties and can enhance the stability and binding affinity of oligonucleotides, making them promising candidates for therapeutic and diagnostic applications. The key to synthesizing these modified oligonucleotides lies in the efficient preparation of their phosphoramidite monomers.

The general synthetic strategy involves the nucleophilic opening of a protected D-allitol epoxide with various nucleobases, followed by protection of the free hydroxyl group and subsequent phosphitylation to yield the desired phosphoramidite building blocks.

Synthetic Pathway Overview

The synthesis of this compound nucleoside phosphoramidites for adenine (aA), guanine (aG), cytosine (aC), and uracil (aU) initiates from the common precursor, 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol. The overall workflow is depicted below.

Synthesis_Workflow start 1,5:2,3-Dianhydro-4,6-O- benzylidene-D-allitol nuc_opening Nucleophilic Ring Opening with Nucleobase start->nuc_opening protection 3'-OH Protection (e.g., Benzoylation) nuc_opening->protection deprotection_benzylidene Debenzylidenation protection->deprotection_benzylidene tritylation 5'-OH Tritylation (DMTr-Cl) deprotection_benzylidene->tritylation phosphitylation Phosphitylation tritylation->phosphitylation final_product This compound Nucleoside Phosphoramidite phosphitylation->final_product

Caption: General workflow for the synthesis of this compound nucleoside phosphoramidites.

Experimental Protocols

The following are detailed protocols for the synthesis of the four key this compound nucleoside phosphoramidites.

Protocol 1: Synthesis of this compound Uracil and Adenine Nucleosides

This protocol describes the nucleophilic opening of the starting epoxide with uracil and adenine.

Materials:

  • 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

  • Uracil or Adenine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • To a solution of uracil or adenine in anhydrous DMF, add DBU and stir at room temperature until a clear solution is obtained.

  • Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous DMF.

  • Heat the reaction mixture at the appropriate temperature (refer to Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding this compound nucleoside.

Protocol 2: Synthesis of this compound Guanine Nucleoside

The synthesis of the guanine analogue involves the use of 2-amino-6-chloropurine followed by conversion to guanine.

Materials:

  • 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

  • 2-Amino-6-chloropurine

  • Potassium Carbonate (K2CO3)

  • 18-crown-6

  • Anhydrous Acetonitrile

  • Sodium hydrosulfide (NaSH) or a similar reagent for conversion to guanine.

Procedure:

  • To a suspension of 2-amino-6-chloropurine and K2CO3 in anhydrous acetonitrile, add 18-crown-6.

  • Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous acetonitrile.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the intermediate by silica gel column chromatography.

  • Convert the 6-chloro-purine derivative to the guanine analogue using an appropriate nucleophile (e.g., NaSH followed by workup).

Protocol 3: Synthesis of this compound Cytosine Nucleoside

The cytosine nucleoside is typically synthesized from the corresponding uracil derivative.

Materials:

  • This compound uracil nucleoside (from Protocol 1)

  • 1,2,4-Triazole

  • Phosphorus oxychloride (POCl3)

  • Triethylamine

  • Aqueous Ammonia

Procedure:

  • Treat the this compound uracil nucleoside with a mixture of 1,2,4-triazole, POCl3, and triethylamine.

  • After the reaction is complete (monitored by TLC), quench the reaction and work up the mixture.

  • Treat the resulting intermediate with aqueous ammonia to yield the this compound cytosine nucleoside.

  • Purify the product by silica gel column chromatography.

Protocol 4: Protection and Phosphitylation of this compound Nucleosides

This protocol describes the final steps to generate the phosphoramidite building blocks.

Materials:

  • Protected this compound nucleoside (A, G, C, or U)

  • Benzoic anhydride (for 3'-O-benzoylation)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Reagents for debenzoylation (if necessary)

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • 3'-O-Benzoylation: Dissolve the this compound nucleoside in pyridine, add benzoic anhydride and DMAP. Stir at room temperature until the reaction is complete. Purify the product.

  • Debenzylidenation: Remove the benzylidene protecting group under appropriate acidic conditions.

  • 5'-O-Tritylation: Dissolve the debenzylidenated nucleoside in pyridine and add DMTr-Cl. Stir at room temperature and monitor by TLC. Purify the 5'-O-DMTr protected nucleoside.

  • Phosphitylation: Dissolve the 5'-O-DMTr protected nucleoside in anhydrous DCM. Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere. Monitor the reaction by TLC and ³¹P NMR.

  • Upon completion, quench the reaction and purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to prevent hydrolysis.[2]

Data Presentation

The following tables summarize the expected yields and characterization data for the key intermediates and final phosphoramidite products.

Table 1: Synthesis of Protected this compound Nucleosides

NucleobaseReaction Conditions for Ring OpeningYield (%)
UracilDBU, DMF, 120°C75-85
AdenineDBU, DMF, 100°C65-75
2-Amino-6-chloropurineK2CO3, 18-crown-6, MeCN, reflux70-80
Cytosine (from Uracil)1,2,4-Triazole, POCl3, NH3(aq)60-70

Table 2: Characterization of this compound Nucleoside Phosphoramidites

PhosphoramiditeMolecular FormulaCalculated Mass (m/z)³¹P NMR (δ, ppm)
aA-PhosphoramiditeC₅₂H₅₈N₇O₈P947.4~149.5, ~149.2
aG-PhosphoramiditeC₅₂H₅₈N₇O₉P963.4~149.3, ~149.0
aC-PhosphoramiditeC₅₁H₅₉N₅O₉P924.4~149.6, ~149.3
aU-PhosphoramiditeC₅₀H₅₈N₄O₁₀P913.4~149.7, ~149.4

Note: ³¹P NMR spectra of phosphoramidites typically show two distinct signals corresponding to the two diastereomers at the chiral phosphorus center.[2][3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key decision points in the synthesis based on the target nucleobase.

Logical_Relationships start Start: 1,5:2,3-Dianhydro-4,6-O- benzylidene-D-allitol choice Select Nucleobase start->choice uracil_adenine Uracil or Adenine (DBU conditions) choice->uracil_adenine Pyrimidine (U) or Purine (A) guanine_precursor 2-Amino-6-chloropurine (Phase Transfer Catalysis) choice->guanine_precursor Purine (G precursor) uracil_intermediate This compound Uracil Nucleoside uracil_adenine->uracil_intermediate Uracil adenine_intermediate This compound Adenine Nucleoside uracil_adenine->adenine_intermediate Adenine guanine_intermediate This compound 6-Cl-Purine Nucleoside guanine_precursor->guanine_intermediate cytosine_synthesis Conversion to Cytosine uracil_intermediate->cytosine_synthesis final_processing Protection & Phosphitylation uracil_intermediate->final_processing adenine_intermediate->final_processing guanine_conversion Conversion to Guanine guanine_intermediate->guanine_conversion guanine_conversion->final_processing cytosine_synthesis->final_processing

References

Application Notes and Protocols for D-Altritol in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a sugar alcohol, serves as a foundational building block for a novel class of nucleic acid analogs known as Altritol Nucleic Acids (ANA). These synthetic oligonucleotides, where the natural ribose or deoxyribose sugar is replaced by a this compound ring, exhibit unique structural and functional properties that make them highly valuable in therapeutic and diagnostic applications. The six-membered altritol ring pre-organizes the oligonucleotide into an A-form helical geometry, similar to that of RNA. This conformational rigidity enhances binding affinity and stability, particularly with complementary RNA strands.

ANA-modified oligonucleotides have demonstrated significant potential in various applications, most notably as small interfering RNAs (siRNAs) for gene silencing. Their inherent resistance to nuclease degradation and improved thermal stability compared to unmodified oligonucleotides make them promising candidates for in vivo therapeutic use. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-modified oligonucleotides.

Key Applications

  • RNA Interference (RNAi): ANA-modified siRNAs have shown enhanced efficacy and duration of action in silencing target genes, such as the multidrug resistance gene MDR1.[1][2][3]

  • Antisense Technology: The high affinity of ANA for RNA makes it a suitable modification for antisense oligonucleotides designed to block mRNA translation.

  • Diagnostics: The stability and specific binding properties of ANA probes can be leveraged for the development of robust diagnostic assays.

  • Aptamers: The unique conformational properties of this compound can be incorporated into aptamers to enhance their binding affinity and stability.

Data Presentation

Table 1: Thermal Stability of ANA-Modified Oligonucleotide Duplexes
DuplexModificationTm (°C)ΔTm per modification (°C)Reference
ANA:RNASingle ANA unit58.5+1.5 to +2.5[3]
ANA:RNAMultiple ANA unitsVaries with number and positionVaries[3]
DNA:RNA (unmodified control)None55.0N/A[3]

Note: Tm values are dependent on sequence, length, and buffer conditions. The data presented is illustrative.

Table 2: Nuclease Resistance of ANA-Modified Oligonucleotides
OligonucleotideModificationNucleaseHalf-life (t½)Reference
ANA-modified3'-end ANA cap3'-Exonuclease (Snake Venom Phosphodiesterase)> 24 hours[3]
Unmodified RNANone3'-Exonuclease (Snake Venom Phosphodiesterase)~ 30 minutes[3]
Table 3: In Vitro Silencing of MDR1 Gene Expression by ANA-modified siRNA
siRNA ConstructModification Position(s)IC50 (nM)Maximum Inhibition (%)Reference
Unmodified siRNANone~1075[1][4]
ANA-siRNA (Sense Strand, 3'-end)Position 19~590[1][4]
ANA-siRNA (Antisense Strand, 3'-end)Position 19~295[1][4]
ANA-siRNA (Antisense Strand, 5'-end)Position 1>100<10[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Nucleoside Phosphoramidites

This protocol outlines the synthesis of this compound phosphoramidite building blocks required for automated oligonucleotide synthesis. The synthesis starts from the commercially available 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.[5][6]

Materials:

  • 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol[7]

  • Nucleobases (Adenine, Guanine, Cytosine, Uracil/Thymine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Phase transfer catalyst (e.g., 18-crown-6)

  • Potassium carbonate (K2CO3)

  • Benzoyl chloride

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)

Procedure:

  • Nucleoside Synthesis:

    • The nucleobases are introduced by nucleophilic opening of the epoxide ring of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

    • For adenine and uracil, the DBU salts of the bases are used in DMF.[6]

    • For guanine (using 2-amino-6-chloropurine as a precursor), phase transfer catalysis with 18-crown-6 and K2CO3 is employed.[6]

    • The synthesis of the cytosine nucleoside is typically achieved from the uracil analog.[6]

  • Protection of the 3'-Hydroxyl Group:

    • The free 3'-hydroxyl group of the this compound nucleoside is protected with a benzoyl group using benzoyl chloride in pyridine.[6]

  • Tritylation of the 6'-Hydroxyl Group:

    • The primary 6'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for automated synthesis.

  • Phosphitylation:

    • The protected this compound nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final phosphoramidite monomer.

  • Purification:

    • The synthesized phosphoramidites are purified by silica gel chromatography.

Protocol 2: Automated Solid-Phase Synthesis of ANA Oligonucleotides

This protocol describes the incorporation of this compound phosphoramidites into oligonucleotides using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites

  • Solid support (e.g., CPG) functionalized with the first nucleoside

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine/THF)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

The synthesis follows the standard phosphoramidite cycle:

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside.

  • Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for these modified monomers to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.

  • The cycle is repeated until the desired sequence is synthesized.

Protocol 3: Cleavage and Deprotection of ANA Oligonucleotides

Materials:

  • Concentrated ammonium hydroxide

  • Methylamine solution (for AMA deprotection)

  • Ammonia/methylamine (AMA) 1:1 (v/v)

Procedure:

  • Cleavage from Support and Base Deprotection:

    • The solid support with the synthesized oligonucleotide is treated with a deprotection solution. For oligonucleotides containing the benzoyl-protected this compound monomers, a standard deprotection with concentrated ammonium hydroxide at 55°C for 8-16 hours is effective.

    • Alternatively, for faster deprotection, an AMA solution can be used at 65°C for 10-15 minutes.[8][9]

  • Removal of Benzoyl Group: The benzoyl protecting group on the 3'-hydroxyl of the this compound moiety is removed during the standard base deprotection step.[4]

  • Drying: The resulting solution is dried in a vacuum concentrator.

Protocol 4: Purification of ANA Oligonucleotides

Procedure:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for purifying ANA-modified oligonucleotides.[10][11][12][13][14]

    • Column: C18 column

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient of mobile phase B is used to elute the oligonucleotide based on its hydrophobicity. DMT-on purification can be employed for better separation of the full-length product from truncated sequences.

  • Desalting: The purified oligonucleotide is desalted using a desalting column or by ethanol precipitation.

Protocol 5: Nuclease Resistance Assay

This protocol assesses the stability of ANA-modified oligonucleotides against exonuclease degradation.

Materials:

  • ANA-modified oligonucleotide

  • Unmodified control oligonucleotide (DNA or RNA)

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Gel loading buffer

  • Polyacrylamide gel (denaturing)

  • Staining agent (e.g., SYBR Gold)

Procedure:

  • Incubate the ANA-modified and control oligonucleotides with SVPD in the reaction buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA).

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel and visualize the bands. The intensity of the full-length oligonucleotide band over time indicates its stability.[15][16]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Phosphoramidite cluster_oligo_syn ANA Oligonucleotide Synthesis cluster_application Application start 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol nuc_syn Nucleoside Synthesis start->nuc_syn protection Protection of Hydroxyl Groups nuc_syn->protection phosphitylation Phosphitylation protection->phosphitylation purification1 Purification phosphitylation->purification1 phosphoramidite This compound Phosphoramidite purification1->phosphoramidite auto_syn Automated Solid-Phase Synthesis phosphoramidite->auto_syn cleavage Cleavage & Deprotection auto_syn->cleavage purification2 HPLC Purification cleavage->purification2 final_oligo Purified ANA Oligonucleotide purification2->final_oligo application Functional Assays (e.g., siRNA knockdown) final_oligo->application

Caption: Experimental workflow for ANA oligonucleotide synthesis.

synthesis_cycle deblocking 1. Deblocking (Remove DMT) coupling 2. Coupling (Add this compound Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted ends) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->deblocking for next base

Caption: Automated phosphoramidite synthesis cycle.

mdr1_pathway cluster_cell Cancer Cell cluster_intervention siRNA Intervention mdr1_gene MDR1 Gene (in nucleus) mdr1_mrna MDR1 mRNA mdr1_gene->mdr1_mrna Transcription ribosome Ribosome mdr1_mrna->ribosome cleavage mRNA Cleavage mdr1_mrna->cleavage pgp P-glycoprotein (P-gp) (Drug Efflux Pump) ribosome->pgp Translation drug_out Drug Efflux pgp->drug_out chemo Chemotherapeutic Drug chemo->drug_out cell_resistance Multidrug Resistance drug_out->cell_resistance ana_sirna ANA-modified siRNA risc RISC Complex ana_sirna->risc risc->mdr1_mrna cleavage->pgp Inhibition of Translation

Caption: MDR1 gene silencing by ANA-modified siRNA.

References

D-Altritol as a Substrate for Dehydrogenase Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-altritol as a substrate for various dehydrogenase enzymes. This document includes key kinetic data, detailed experimental protocols for enzyme activity assays, and recombinant protein production. The information presented is intended to facilitate research into polyol metabolism, enzyme promiscuity, and the development of novel biocatalytic processes.

Introduction

This compound, a six-carbon sugar alcohol, serves as a substrate for specific classes of dehydrogenase enzymes, primarily polyol dehydrogenases. These enzymes catalyze the oxidation of this compound, typically utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor, to produce corresponding ketose sugars. The study of this compound oxidation is crucial for understanding microbial metabolic pathways and for the chemoenzymatic synthesis of rare sugars. This document focuses on this compound 5-dehydrogenase and other dehydrogenases that exhibit activity towards this compound.

Data Presentation

Enzyme Specificity and Product Formation

This compound is primarily oxidized by this compound 5-dehydrogenase (EC 1.1.1.407) from Agrobacterium fabrum C58, which catalyzes the conversion of this compound to D-tagatose.[1][2][3] Other alditol dehydrogenases have also been shown to exhibit promiscuous activity with this compound, leading to the formation of D-tagatose and, in some cases, D-psicose.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic oxidation of this compound.

Table 1: Kinetic Parameters for this compound 5-Dehydrogenase from Agrobacterium fabrum C58

SubstrateKm (mM)kcat (s-1)
This compound1.41.9

Data sourced from UniProt entry A9CES3.[1]

Table 2: Substrate Conversion by Promiscuous Alditol Dehydrogenases

EnzymeSubstrateProduct(s)Conversion (%)
This compound-5-dehydrogenase (D-A5DH)This compoundD-Tagatose, D-Psicose0.68 (D-Tagatose), 0.37 (D-Psicose)

Data represents the percentage of product formation under specific experimental conditions and may not reflect the enzyme's full catalytic potential.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • This compound solution (100 mM in assay buffer)

  • NAD+ solution (20 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified this compound dehydrogenase or cell lysate containing the enzyme

  • UV-transparent cuvettes or 96-well microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well by adding the following components in the specified order:

    • Assay Buffer (to a final volume of 1 mL or 200 µL for microplate)

    • NAD+ solution (to a final concentration of 1-2 mM)

    • This compound solution (to a final concentration that brackets the Km, e.g., 0.1 - 10 mM)

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over a period of 3-5 minutes. Ensure the rate is linear during the measurement period.

  • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

  • Perform control reactions lacking either this compound or the enzyme to account for any background absorbance changes.

Calculation of Enzyme Activity:

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Activity (U/mL) = (ΔAbs340/min * Total Assay Volume (mL)) / (εNADH * Light Path (cm) * Enzyme Volume (mL))

Protocol 2: Recombinant Expression and Purification of this compound 5-Dehydrogenase

This protocol provides a general framework for the expression of His-tagged this compound 5-dehydrogenase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for His-tagged this compound 5-dehydrogenase.

  • Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

  • Chromatography column.

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the equilibrated resin and allow it to bind.

    • Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound 5-dehydrogenase with Elution Buffer.

    • Collect the eluted fractions and analyze for protein content and purity using SDS-PAGE.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

Visualizations

D_Altritol_Catabolic_Pathway D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound 5-dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P Tagatose Kinase ATP ATP ADP ADP ATP->ADP Central_Metabolism Central Metabolism D_Tagatose_6P->Central_Metabolism

Caption: this compound catabolic pathway in A. fabrum.

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, NAD+, this compound Prep_Buffer->Mix_Reagents Prep_Substrate Prepare this compound Solution Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare NAD+ Solution Prep_Cofactor->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Assay Temp. Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Abs Calc_Rate Calculate Initial Velocity (ΔAbs/min) Monitor_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity (U/mL) Calc_Rate->Calc_Activity

Caption: Workflow for this compound dehydrogenase assay.

Recombinant_Expression_Workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transform E. coli Growth Grow Culture to OD600 0.6-0.8 Transformation->Growth Induction Induce with IPTG Growth->Induction Incubation Incubate at Lower Temperature Induction->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Binding Bind to Ni-NTA Resin Clarification->Binding Wash Wash Unbound Proteins Binding->Wash Elution Elute His-tagged Protein Wash->Elution Analysis Analyze Purity (SDS-PAGE) Elution->Analysis

Caption: Recombinant dehydrogenase expression workflow.

References

Application Notes and Protocols for the Incorporation of D-Altritol into Modified Nucleic Acids (ANA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of D-Altritol Nucleic Acids (ANA), a class of modified nucleic acids with significant potential in therapeutic and diagnostic applications. Detailed protocols for the synthesis of ANA building blocks, their incorporation into oligonucleotides, and subsequent biophysical characterization are provided to facilitate their use in research and development.

Introduction

This compound Nucleic Acid (ANA) is a synthetic nucleic acid analogue characterized by a six-membered altritol sugar ring in place of the natural five-membered ribose or deoxyribose ring. This modification confers unique structural and functional properties to oligonucleotides, making them promising candidates for antisense and siRNA-based therapies. The rigid pyranose structure of the altritol sugar pre-organizes the oligonucleotide backbone into an A-type helical geometry, which is ideal for binding to complementary RNA strands.[1][2] This results in high binding affinity and specificity for RNA targets.[3] Furthermore, ANA-modified oligonucleotides exhibit enhanced stability against nuclease degradation, a critical attribute for in vivo applications.[1]

Key Features and Applications

  • High Binding Affinity to RNA: The pre-organized A-form helix of ANA leads to the formation of highly stable duplexes with RNA.[1][2]

  • Sequence Specificity: ANA-modified oligonucleotides maintain Watson-Crick base pairing, ensuring high fidelity in target recognition.

  • Nuclease Resistance: The modified backbone provides significant protection against enzymatic degradation in serum and cellular environments.[1]

  • RNase H Recruitment: Chimeric oligonucleotides containing a central DNA gap flanked by ANA wings can effectively recruit RNase H, leading to the cleavage of the target RNA strand. This is a key mechanism for antisense therapeutics.

  • siRNA Applications: The incorporation of ANA into small interfering RNAs (siRNAs) has been shown to be well-tolerated and can improve the efficacy of RNA interference.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biophysical properties of ANA-modified oligonucleotides.

Table 1: Thermal Stability of ANA-Modified Duplexes

DuplexSequence (5'-3')ModificationsTm (°C)ΔTm/modification (°C) vs. DNA/RNAReference
ANA/RNAa(U)10Full ANA55.0+2.5[3]
DNA/RNAd(T)10Unmodified DNA30.0-[3]
cANA/RNAMixed SequenceConstrained ANA--1.1[3]
ANA/RNA Mismatch (A-C)a(CGC[A]AGCG)Single Mismatch48.0-12.0 vs. matched[4][5]
ANA/RNA Mismatch (G-A)a(CG[G]TAAGCG)Single Mismatch45.0-15.0 vs. matched[4][5]

Note: Tm values are dependent on buffer conditions and oligonucleotide concentration. Data presented here are for comparative purposes.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModification PatternHalf-life in Serum (t1/2)Reference
Unmodified DNAPhosphodiester< 1 hour[6]
Phosphorothioate DNAFull PS backbone~24-48 hours[6]
ANA-DNA GapmerANA wings, DNA core> 48 hours[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Nucleoside Phosphoramidites

This protocol outlines the key steps for the synthesis of this compound nucleoside phosphoramidites, the essential building blocks for ANA oligonucleotide synthesis. The synthesis starts from 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.[7]

Materials:

  • 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

  • Nucleobases (Adenine, Guanine, Cytosine, Uracil)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 18-crown-6

  • Potassium Carbonate (K₂CO₃)

  • Benzoyl chloride

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (DMF, Acetonitrile)

  • Silica gel for chromatography

Procedure:

  • Nucleoside Synthesis:

    • For Adenine and Uracil: React 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol with the DBU salt of the respective nucleobase in an appropriate solvent.[7]

    • For Guanine: Employ phase transfer catalysis with 18-crown-6 and K₂CO₃ for the alkylation of a protected guanine derivative.[7]

    • For Cytosine: Synthesize the cytosine nucleoside from the corresponding uracil congener.[7]

  • Protection of the 3'-Hydroxyl Group: Protect the 3'-hydroxyl function of the hexitol sugar with a benzoyl group using benzoyl chloride.[7]

  • Phosphitylation: React the protected this compound nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the final phosphoramidite building block.

  • Purification: Purify the phosphoramidite product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of ANA-Modified Oligonucleotides

This protocol describes the incorporation of this compound phosphoramidites into oligonucleotides using an automated solid-phase synthesizer.

Materials:

  • This compound nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)

  • Ammonium hydroxide/methylamine (AMA) for deprotection

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing chain. An extended coupling time (e.g., 5-15 minutes) is recommended for modified phosphoramidites to ensure high coupling efficiency.[8][9]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove protecting groups using AMA.

  • Purification: Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Verify the identity and purity by mass spectrometry.

Protocol 3: Thermal Melting (Tm) Analysis

This protocol is used to determine the thermal stability of ANA-modified oligonucleotide duplexes.

Materials:

  • Purified ANA-modified oligonucleotide

  • Complementary RNA or DNA strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the ANA-modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the helical conformation of ANA-modified duplexes.

Materials:

  • Purified ANA-modified oligonucleotide duplex

  • CD-grade buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare the annealed duplex in the CD-grade buffer.

  • Data Acquisition: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.

  • Data Analysis: An A-form helix, typical for ANA/RNA duplexes, is characterized by a positive peak around 260-270 nm and a negative peak around 210 nm.

Protocol 5: Nuclease Resistance Assay

This assay evaluates the stability of ANA-modified oligonucleotides in the presence of nucleases.

Materials:

  • Purified ANA-modified oligonucleotide

  • Unmodified DNA or RNA oligonucleotide (as a control)

  • Fetal bovine serum (FBS) or specific nucleases (e.g., snake venom phosphodiesterase)

  • Incubation buffer

  • Gel loading buffer with a quenching agent (e.g., EDTA)

  • Polyacrylamide gel and electrophoresis apparatus

Procedure:

  • Incubation: Incubate the oligonucleotides in the presence of serum or nuclease at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The reaction is stopped by adding the quenching gel loading buffer.

  • Analysis: The samples are analyzed by PAGE. The amount of intact oligonucleotide at each time point is quantified by densitometry.

  • Half-life Calculation: The half-life (t1/2) of the oligonucleotide is determined from the degradation kinetics.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Biophysical Characterization cluster_application Application start This compound Precursor phosphoramidite ANA Phosphoramidite Synthesis start->phosphoramidite oligo_synthesis Solid-Phase Oligo Synthesis phosphoramidite->oligo_synthesis purification Purification (HPLC/PAGE) oligo_synthesis->purification tm_analysis Thermal Melting (Tm) purification->tm_analysis cd_spec CD Spectroscopy purification->cd_spec nuclease_assay Nuclease Resistance purification->nuclease_assay rnai siRNA Design nuclease_assay->rnai antisense Antisense Design nuclease_assay->antisense

Caption: Experimental workflow for ANA-modified oligonucleotides.

solid_phase_synthesis_cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add ANA Monomer) deblocking->coupling capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Next Cycle

Caption: Solid-phase synthesis cycle for ANA incorporation.

rnase_h_mechanism aso ANA-DNA Gapmer ASO duplex ASO:mRNA Duplex aso->duplex mrna Target mRNA mrna->duplex rnase_h RNase H duplex->rnase_h Recruitment cleavage mRNA Cleavage rnase_h->cleavage degradation mRNA Degradation cleavage->degradation

References

Application Notes and Protocols for Studying Reactive Oxygen Species Inhibition with D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, excessive ROS production leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The study of compounds that can modulate ROS levels is therefore of significant interest in therapeutic development.

D-Altritol, a six-carbon sugar alcohol, is a compound of interest for its potential biological activities. Although direct evidence for its role as a potent reactive oxygen species (ROS) inhibitor is not yet extensively documented in scientific literature, its structural similarity to other polyols with known antioxidant properties suggests it is a candidate for investigation. One report has mentioned the use of D-Talitol (an alternative name for this compound) in conjunction with D-allose in the study of ROS inhibition, indicating its relevance in this field of research.

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a ROS inhibitor. The protocols outlined below are based on established methods for assessing antioxidant capacity and cellular ROS levels and can be adapted to study this compound and its derivatives.

Data Presentation

As of the current literature, there is a lack of specific quantitative data on the direct ROS-inhibiting properties of this compound. To facilitate future research and ensure data comparability, it is recommended that all quantitative findings be summarized in a structured format. Below are template tables for organizing experimental data.

Table 1: In Vitro ROS Scavenging Activity of this compound

Assay TypeThis compound Concentration (µM)% Inhibition / ScavengingIC50 (µM)Positive Control (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging
ABTS Radical Scavenging
Superoxide Anion Scavenging
Hydroxyl Radical Scavenging

Table 2: Effect of this compound on Intracellular ROS Levels

Cell LineInducer of Oxidative Stress (e.g., H₂O₂)This compound Concentration (µM)% Reduction in ROS LevelsPositive Control (e.g., N-acetylcysteine)
(e.g., SH-SY5Y, HepG2)

Table 3: Effect of this compound on Antioxidant Enzyme Activity

Cell LineThis compound Concentration (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
(e.g., SH-SY5Y, HepG2)

Experimental Protocols

The following are detailed protocols for key experiments to assess the ROS-inhibiting potential of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Protocol 2: Cellular ROS Detection using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to measure intracellular ROS.

Materials:

  • Cell line of interest (e.g., human neuroblastoma SH-SY5Y cells)

  • Cell culture medium and supplements

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H₂O₂ (hydrogen peroxide) or another ROS inducer

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) to the cells for 30-60 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • The reduction in fluorescence in this compound-treated cells compared to the control (H₂O₂-treated only) indicates ROS inhibition.

Protocol 3: Measurement of Antioxidant Enzyme Activity

This protocol outlines the general steps to measure the activity of key antioxidant enzymes like SOD, CAT, and GPx in cell lysates. Commercially available assay kits are recommended for accurate and reproducible results.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Commercial assay kits for SOD, CAT, and GPx activity

Procedure:

  • Culture cells and treat with various concentrations of this compound for a specified period.

  • Harvest the cells and prepare cell lysates using the appropriate lysis buffer.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Follow the manufacturer's instructions for the respective SOD, CAT, and GPx activity assay kits to measure the enzyme activity in the cell lysates.

  • Normalize the enzyme activity to the protein concentration of each sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in ROS modulation and a general experimental workflow for studying this compound.

G Potential Signaling Pathways for this compound in ROS Inhibition cluster_upstream Upstream Stimuli cluster_inhibitor Potential Intervention cluster_pathways Key Signaling Nodes cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress NADPH Oxidase NADPH Oxidase Oxidative Stress->NADPH Oxidase Activates Mitochondria Mitochondria Oxidative Stress->Mitochondria Induces Dysfunction This compound This compound This compound->NADPH Oxidase Potential Inhibition? Nrf2 Nrf2 This compound->Nrf2 Potential Activation? ROS ROS This compound->ROS Direct Scavenging? NADPH Oxidase->ROS Generates Mitochondria->ROS Generates Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant Enzymes (SOD, CAT, GPx) Upregulates Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant Enzymes (SOD, CAT, GPx)->ROS Neutralizes Cellular Protection Cellular Protection Antioxidant Enzymes (SOD, CAT, GPx)->Cellular Protection ROS->Keap1 Inhibits

Caption: Potential mechanisms of this compound in ROS inhibition.

G Experimental Workflow for this compound ROS Inhibition Studies cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis A DPPH Assay J Calculate IC50 Values A->J B ABTS Assay B->J C Superoxide Scavenging Assay C->J D Hydroxyl Radical Scavenging Assay D->J E Cell Culture & Treatment with this compound F Induce Oxidative Stress (e.g., H₂O₂) E->F I Western Blot for Nrf2 Pathway Proteins E->I G Measure Intracellular ROS (DCFH-DA) F->G H Measure Antioxidant Enzyme Activity F->H K Quantify ROS Reduction G->K L Determine Changes in Enzyme Activity H->L

Caption: Workflow for assessing this compound's antioxidant potential.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are based on standard methodologies for assessing antioxidant and ROS-inhibiting properties and have not been specifically validated for this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines. As the direct antioxidant activity of this compound is an emerging area of study, all findings should be interpreted with caution and validated with appropriate controls.

D-Altritol: A Versatile Chiral Building Block in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Altritol, a C2 epimer of D-mannitol, is a naturally occurring hexitol (sugar alcohol) that has emerged as a valuable and versatile chiral starting material in carbohydrate chemistry. Its unique stereochemical arrangement of hydroxyl groups provides a rich platform for the synthesis of rare sugars, carbohydrate mimetics, and biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.

Application Notes

Chiral Pool Synthon for Rare Sugars and Derivatives

This compound serves as an excellent chiral pool starting material for the synthesis of various rare sugars and their derivatives.[1] Its inherent chirality can be translated into complex carbohydrate structures through a series of stereocontrolled chemical transformations. The strategic protection and deprotection of its six hydroxyl groups allow for regioselective modifications, paving the way for the synthesis of compounds that are otherwise difficult to access.

One of the key applications of this compound is in the chemoenzymatic synthesis of D-tagatose, a rare ketohexose with potential as a low-calorie sweetener.[2][3] This transformation is efficiently catalyzed by this compound-5-dehydrogenase (D-A5DH), which selectively oxidizes the hydroxyl group at the C5 position.[2][4]

Precursor for Carbohydrate Mimetics and Iminosugars

The structural framework of this compound is an ideal scaffold for the synthesis of carbohydrate mimetics, molecules that mimic the structure and function of natural carbohydrates.[1][5] These mimetics are crucial tools for studying carbohydrate-protein interactions and for the development of therapeutic agents. By modifying the this compound backbone, researchers can design and synthesize molecules with enhanced stability and biological activity.

Furthermore, this compound can be converted into iminosugars, a class of carbohydrate analogs where the ring oxygen is replaced by a nitrogen atom.[4][6] Iminosugars are potent inhibitors of glycosidases and glycosyltransferases and have shown promise in the treatment of various diseases, including diabetes, viral infections, and cancer. The synthesis of iminosugars from this compound typically involves the introduction of an amino group and subsequent intramolecular cyclization.

Building Block for Oligosaccharide Synthesis

Selectively protected this compound derivatives can serve as valuable building blocks for the synthesis of complex oligosaccharides.[7][8] Through regioselective protection of its hydroxyl groups, specific positions can be activated for glycosylation reactions, allowing for the controlled assembly of oligosaccharide chains. While direct protocols for this compound are still emerging, methodologies developed for the regioselective protection of similar polyols like D-glucose and D-mannose can provide a conceptual framework.[9][10]

Experimental Protocols

Protocol 1: Enzymatic Oxidation of this compound to D-Tagatose

This protocol describes the enzymatic conversion of this compound to D-tagatose using this compound-5-dehydrogenase (D-A5DH).

Materials:

  • This compound

  • This compound-5-dehydrogenase (D-A5DH) from Agrobacterium tumefaciens

  • Nicotinamide adenine dinucleotide (NAD+)

  • Phosphate buffer (pH 7.5)

  • Reaction vessel

  • Incubator/shaker

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a reaction mixture containing this compound (substrate), NAD+ (cofactor), and D-A5DH in a phosphate buffer (pH 7.5).

  • The specific concentrations of substrate, enzyme, and cofactor should be optimized based on the enzyme activity and desired scale. A typical starting point could be: 50 mM this compound, 1 mM NAD+, and a suitable amount of D-A5DH.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle shaking.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC. D-tagatose can be quantified using a suitable carbohydrate analysis column.

  • Upon completion of the reaction, the enzyme can be denatured by heat treatment and removed by centrifugation.

  • The supernatant containing D-tagatose can be further purified using chromatographic techniques if necessary.

Quantitative Data: The following table summarizes the product yields from the oxidation of various alditols using different dehydrogenases, as reported in the literature.[2]

EnzymeSubstrateProduct(s)Yield (%)
D-A5DHThis compoundD-Tagatose-
D-A5DHThis compoundD-Psicose0.37
D-A5DHL-AllitolL-Psicose0.29
D-A5DHD-MannitolD-Fructose0.63
D-A5DHL-TalitolL-Tagatose0.74
D-A5DHL-TalitolL-Psicose0.65

Note: The yield for D-tagatose from this compound was the primary reaction but not quantified as a percentage in the provided source.

Protocol 2: Conceptual Framework for Regioselective Protection of this compound

Objective: To selectively protect the primary hydroxyl groups (C1 and C6) of this compound.

Materials:

  • This compound

  • Trityl chloride (TrCl) or tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM) as a co-solvent

  • Standard laboratory glassware for organic synthesis

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (e.g., 2.2 equivalents) of the protecting group reagent (TrCl or TBDMSCl) dissolved in DCM. The use of a bulky protecting group will favor reaction at the less sterically hindered primary hydroxyls.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of protected this compound derivatives by silica gel column chromatography to isolate the desired 1,6-di-O-protected this compound.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

D_Altritol_Applications D_Altritol This compound Protected_Altritol Selectively Protected This compound Derivatives D_Altritol->Protected_Altritol Regioselective Protection D_Tagatose D-Tagatose D_Altritol->D_Tagatose Enzymatic Oxidation (D-A5DH) Iminosugars Iminosugars Protected_Altritol->Iminosugars Multi-step Synthesis Oligosaccharides Complex Oligosaccharides Protected_Altritol->Oligosaccharides Glycosylation Carbohydrate_Mimetics Carbohydrate Mimetics Protected_Altritol->Carbohydrate_Mimetics Chemical Modification Bioactive_Molecules Bioactive Molecules Iminosugars->Bioactive_Molecules Oligosaccharides->Bioactive_Molecules Carbohydrate_Mimetics->Bioactive_Molecules

Caption: Synthetic pathways from this compound.

Enzymatic_Oxidation_Workflow Start Start: Prepare Reaction Mixture (this compound, NAD+, D-A5DH, Buffer) Incubation Incubate at Optimal Temperature with Shaking Start->Incubation Monitoring Monitor Reaction Progress (HPLC) Incubation->Monitoring Termination Terminate Reaction (Heat Inactivation) Monitoring->Termination Separation Separate Enzyme (Centrifugation) Termination->Separation Purification Purify D-Tagatose (Chromatography) Separation->Purification End End: Purified D-Tagatose Purification->End

References

Troubleshooting & Optimization

improving the yield of D-Altritol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altritol chemical synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize experimental workflows and improve the final yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound is a stereoisomer of more common hexitols like D-mannitol and D-sorbitol. Therefore, a prevalent strategy involves the epimerization of readily available starting materials such as D-glucose or D-mannitol. One common pathway is the epimerization of D-glucose to D-mannose, followed by catalytic hydrogenation which produces a mixture of sugar alcohols that includes this compound's epimer, D-mannitol.[1][2][3] Optimizing the stereoselectivity of these steps is crucial for maximizing the this compound yield.

Q2: My overall yield is consistently low. What are the primary factors to investigate?

A2: Low yield in this compound synthesis can typically be attributed to three main areas: inefficient epimerization, formation of byproducts during hydrogenation, and losses during purification. It is critical to analyze the efficiency of the epimerization step, as this determines the maximum theoretical yield of the desired stereoisomer. Additionally, harsh hydrogenation conditions can lead to unwanted side products like ethylene glycol and glycerine.[4]

Q3: How can I minimize the formation of byproducts during the reaction?

A3: Byproduct formation is often linked to the conditions of the epimerization and hydrogenation steps. For molybdate-catalyzed epimerization of glucose, controlling the pH between 2.0 and 4.5 and keeping the reaction time short (e.g., under 40 minutes) can reduce the decomposition of the starting material.[2] During hydrogenation, using neutral or acidic conditions can substantially lower the amount of degradation byproducts compared to alkaline conditions.[4]

Q4: What is the most effective method for purifying the final this compound product?

A4: The purification of this compound from a mixture of other hexitols (like D-mannitol and D-sorbitol) is challenging due to their similar physical properties. Fractional crystallization is a common method employed to separate mannitol from sorbitol, and similar principles can be applied.[4] For laboratory scale and high-purity requirements, chromatographic techniques such as column chromatography with a suitable stationary phase are often necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Conversion Rate During Epimerization Step

Possible Cause Suggested Solution
Inactive or Insufficient Catalyst For molybdate-catalyzed reactions, ensure the catalyst (e.g., ammonium molybdate) is of high purity and used in the correct proportion, typically 0.05-0.20% relative to the initial D-glucose.[2]
Suboptimal Reaction Conditions Verify and optimize the reaction temperature and pH. For D-glucose epimerization, temperatures between 110-160°C and a pH of 2.0-4.5 are often required.[2][3]
High Concentration of Starting Material While some processes are designed for high concentrations, excessively high concentrations can sometimes hinder catalyst activity or lead to side reactions. Experiment with slightly lower concentrations if conversion is poor.

Issue 2: Poor Selectivity and Formation of Multiple Sugar Alcohols

Possible Cause Suggested Solution
Non-selective Hydrogenation Catalyst The choice of catalyst for the hydrogenation step is critical. Raney nickel is commonly used, but its selectivity can be influenced by reaction conditions.[5] Investigate alternative catalysts if selectivity is an issue.
Harsh Hydrogenation Conditions High temperatures and pressures can reduce selectivity. Hydrogenation at lower temperatures (e.g., 60-100°C) may improve the yield of the desired isomer.[6]
Isomerization During Hydrogenation Alkaline conditions during hydrogenation can promote isomerization of the starting sugars, leading to a more complex mixture of final products.[6] Performing the hydrogenation under neutral or slightly acidic conditions can prevent this.[4]

Experimental Protocols & Data

Protocol: Synthesis of Alditol Mixture via Epimerization and Hydrogenation

This protocol outlines a general two-step process starting from D-glucose, which can be adapted to optimize for this compound. The key is to control the epimerization to favor the appropriate precursor to this compound.

Step 1: Molybdate-Catalyzed Epimerization of D-Glucose

  • Prepare an aqueous solution of D-glucose (e.g., 30-50% w/w).

  • Adjust the pH of the solution to between 2.0 and 4.5 using a suitable acid.

  • Add a molybdic acid compound, such as ammonium molybdate, in a catalytic amount (e.g., 0.1% relative to D-glucose).[2]

  • Heat the reaction mixture to 110-160°C for a short duration (e.g., 20-40 minutes) while monitoring the formation of D-mannose and other epimers via HPLC.[2]

  • Once the desired level of epimerization is reached, cool the mixture to stop the reaction.

Step 2: Catalytic Hydrogenation

  • Transfer the epimerized sugar mixture to a high-pressure reactor.

  • Add a hydrogenation catalyst, such as Raney nickel or a ruthenium catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).

  • Heat the reaction to 80-120°C and maintain vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 1-3 hours.

  • After cooling and depressurizing the reactor, filter off the catalyst. The resulting solution contains a mixture of D-sorbitol, D-mannitol, and potentially this compound, which can then be subjected to purification.

Data: Epimerization Conditions for Aldose Sugars

The following table summarizes conditions for the epimerization of D-glucose, a critical step that influences the final alditol isomer distribution.

ParameterCondition 1Condition 2Condition 3
Catalyst Molybdic Acid Compound[2]Tin-Organic Framework[1]Molybdic Acid[6]
Starting Material D-GlucoseD-GlucoseD-Glucose
Temperature 110-160 °C[2]100 °C[1]Not specified
pH 2.0 - 4.5[2]Not specifiedNot specified
Solvent Water[2]EtOH : H₂O[1]Aqueous Solution[6]
Reaction Time < 40 minutes[2]1.5 hours[1]Not specified
Yield (D-Mannose) 30-36%[2]23% (equilibrium)[1]~30%[6]

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general synthesis workflow and a logical troubleshooting process.

G cluster_workflow General Synthesis Workflow for this compound A Starting Material (e.g., D-Glucose) B Step 1: Epimerization (Molybdate Catalyst) A->B Adjust pH, Heat C Step 2: Hydrogenation (e.g., Raney Nickel) B->C Intermediate Sugar Mixture D Crude Alditol Mixture C->D H2, Pressure E Step 3: Purification (Crystallization / Chromatography) D->E F Pure this compound E->F

Caption: A generalized workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield Start Low this compound Yield CheckPurity Analyze Purity of Starting Material Start->CheckPurity CheckEpimerization Analyze Epimerization Mixture (HPLC) CheckPurity->CheckEpimerization Purity OK OptimizeEpimerization Optimize Epimerization: - Catalyst Amount - Temperature / pH - Reaction Time CheckEpimerization->OptimizeEpimerization Low Conversion CheckHydrogenation Analyze Hydrogenation Byproducts (GC/MS) CheckEpimerization->CheckHydrogenation Conversion OK OptimizeHydrogenation Optimize Hydrogenation: - Catalyst Type - Temperature - Pressure / pH CheckHydrogenation->OptimizeHydrogenation High Byproducts CheckPurification Assess Purification Step for Product Loss CheckHydrogenation->CheckPurification Byproducts Low OptimizePurification Optimize Purification: - Solvent System - Column Packing - Fraction Collection CheckPurification->OptimizePurification High Loss

Caption: A logical guide for troubleshooting low yield issues.

References

Technical Support Center: Purification of Synthetic D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic D-Altritol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this synthetic polyol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The primary techniques for purifying synthetic this compound and other polyols include:

  • Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.

  • Ion-Exchange Chromatography (IEC): Effective for removing charged impurities such as salts, catalysts, and ionic side-products.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, particularly using Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized carbohydrate columns, for separating this compound from closely related isomers and other neutral impurities.

Q2: What are the likely impurities in a synthetic this compound preparation?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Stereoisomers: Diastereomers such as D-Talitol, D-Allitol, or D-Galactitol, which can be formed during non-stereoselective synthesis steps.

  • Unreacted Starting Materials: For example, the parent sugar (e.g., D-Altrose) if the synthesis involves a reduction step.

  • Reaction Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.

  • Protecting Groups and their Byproducts: If the synthesis involves the use of protecting groups, incomplete deprotection can leave partially protected altritol derivatives.

  • Degradation Products: Over-oxidation or caramelization products if the purification process involves excessive heat.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): With a suitable column and a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as this compound lacks a UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the polyol to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities, though resolution may be limited for closely related isomers.

Troubleshooting Guides

Recrystallization

Q: My this compound is not crystallizing from the solution.

A: This can be due to several factors:

  • Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for this compound even at low temperatures. Experiment with different solvent systems, including mixed solvents.

  • Presence of impurities: Some impurities can inhibit crystal nucleation. Try adding a seed crystal of pure this compound to initiate crystallization. Scratching the inside of the flask with a glass rod can also sometimes induce nucleation.

Q: The yield of my recrystallized this compound is very low.

A: Low recovery is a common issue in recrystallization. Consider the following:

  • Solubility in cold solvent: this compound may still have significant solubility in the "cold" solvent. Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath).

  • Excessive solvent: Using too much solvent to dissolve the initial solid will result in a lower recovery. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost. Ensure the funnel and receiving flask are pre-heated.

Q: The recrystallized this compound is still impure.

A: This suggests that the impurities have similar solubility properties to this compound in the chosen solvent.

  • Try a different solvent: A different solvent or solvent mixture may provide better discrimination between this compound and the impurity.

  • Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired purity, although this will further reduce the overall yield.

  • Consider another purification technique: If recrystallization is ineffective at removing a particular impurity, a chromatographic method may be required.

Ion-Exchange Chromatography (IEC)

Q: Why would I use ion-exchange chromatography for a neutral molecule like this compound?

A: While this compound itself is neutral and will not bind to the ion-exchange resin, this technique is excellent for removing charged impurities. The crude synthetic mixture is passed through a mixed-bed ion-exchange column (containing both cation and anion exchange resins). Ionic impurities (salts, catalysts) will bind to the resin, while the neutral this compound will pass through in the eluent.

Q: My eluted this compound solution has a high salt concentration.

A: This should not happen if the ion-exchange chromatography is set up correctly for desalting.

  • Column equilibration: Ensure the column is thoroughly washed and equilibrated with deionized water before loading your sample.

  • Column capacity: Do not overload the column. If the binding capacity of the resin for the ionic impurities is exceeded, they will elute with your product.

High-Performance Liquid Chromatography (HPLC)

Q: I am having trouble separating this compound from its isomers (e.g., D-Talitol) by HPLC.

A: The separation of sugar alcohol isomers is challenging due to their similar structures and polarities.

  • Column selection: Standard reversed-phase columns (like C18) are generally not effective for such polar compounds. Consider using:

    • HILIC (Hydrophilic Interaction Liquid Chromatography) columns: These are designed for the separation of polar analytes.

    • Specialized carbohydrate analysis columns: These often use ion-exclusion or ligand-exchange mechanisms.

  • Mobile phase optimization: For HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical for achieving separation. A shallow gradient may be necessary. For ion-exclusion columns, the pH and temperature can be adjusted to improve resolution.

Q: I am observing broad or tailing peaks for this compound in my HPLC chromatogram.

A: This can be caused by several factors:

  • Secondary interactions with the stationary phase: Ensure the mobile phase pH is appropriate for the column chemistry.

  • Column overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.

  • Column degradation: The column may be aging or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of synthetic this compound in the literature, the following table provides representative data for the purification of similar hexitols to serve as a general guideline.

Purification MethodTarget CompoundStarting PurityFinal PurityYield/RecoveryReference Compound(s)
RecrystallizationMannitol~90%>99%~85%Sorbitol
Ion-Exchange (desalting)AllitolN/A (crude reaction mixture)Desalted>95%N/A
Preparative HPLC (HILIC)Allitol~85%>99%~70%Isomeric hexitols

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard techniques for polyol purification. They should be optimized for your specific synthetic mixture and scale.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Cool the solution to see if crystals form. The ideal solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid caramelization.

Protocol 2: Desalting of this compound using Ion-Exchange Chromatography
  • Resin Preparation: Prepare a mixed-bed ion-exchange resin (containing both strong acid cation and strong base anion exchange resins). Pack it into a chromatography column and wash thoroughly with deionized water until the conductivity of the eluent is the same as the water.

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimum amount of deionized water.

  • Loading: Carefully load the sample onto the top of the resin bed.

  • Elution: Elute the this compound from the column with deionized water. The neutral this compound will pass through while charged impurities will bind to the resin.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions for the presence of this compound (e.g., by TLC or HPLC).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the water by rotary evaporation under reduced pressure at a moderate temperature.

Protocol 3: HPLC Purification of this compound
  • System Setup:

    • Column: A HILIC column (e.g., an amide- or diol-based stationary phase) is recommended.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Deionized water with a buffer (e.g., 10 mM ammonium formate, pH adjusted).

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 85% A, 15% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient to decrease the concentration of the organic solvent (e.g., from 85% A to 60% A over 30 minutes). This will elute the more polar compounds. This compound is expected to elute before more polar isomers on a HILIC column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow_recrystallization start Crude Synthetic this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling and Crystallization hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash impurities2 Soluble Impurities (in mother liquor) vac_filter->impurities2 dry Drying wash->dry end Pure this compound Crystals dry->end

Caption: Recrystallization workflow for this compound purification.

experimental_workflow_iec start Crude Aqueous Solution of this compound load Load onto Equilibrated Mixed-Bed IEC Column start->load elute Elute with Deionized Water load->elute impurities Charged Impurities (bound to resin) load->impurities collect Collect Fractions elute->collect concentrate Pool and Concentrate (Rotary Evaporation) collect->concentrate end Desalted this compound concentrate->end

Caption: Ion-exchange chromatography workflow for desalting this compound.

experimental_workflow_hplc start Partially Pure this compound prepare Dissolve in Mobile Phase and Filter start->prepare inject Inject onto HILIC Column prepare->inject run Gradient Elution inject->run collect Fraction Collection (this compound Peak) run->collect impurities Impurities (separated peaks) run->impurities concentrate Pool and Lyophilize collect->concentrate end High Purity this compound concentrate->end

Caption: Preparative HPLC workflow for this compound purification.

Technical Support Center: Optimizing Enzymatic D-Altritol Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of D-Altritol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the conversion of this compound?

A1: The primary enzyme is this compound-5-dehydrogenase (D-A5DH) from Agrobacterium tumefaciens C58 (also known as Agrobacterium fabrum C58).[1][2][3][4] This enzyme catalyzes the oxidation of this compound to D-tagatose.[1][3][4]

Q2: What is the reaction mechanism for the enzymatic conversion of this compound?

A2: this compound-5-dehydrogenase catalyzes the conversion of this compound to D-tagatose via an oxidation-reduction reaction. The reaction requires the cofactor NAD+ which is reduced to NADH.[2][3][4] The overall reaction is: this compound + NAD+ ⇌ D-tagatose + NADH + H+.[2][4]

Q3: What are the known kinetic parameters for this compound-5-dehydrogenase?

A3: The following kinetic parameters have been reported for this compound-5-dehydrogenase from Agrobacterium tumefaciens C58.[3]

Q4: What are the optimal reaction conditions for this compound conversion?

Q5: Can other enzymes act on this compound?

A5: Yes, some alditol-2-dehydrogenases exhibit promiscuity and can act on a range of sugar alcohols, including this compound.[1] The substrate specificity and reaction efficiency will vary between different enzymes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low product (D-tagatose) formation Inactive enzyme- Ensure the enzyme has been stored correctly, typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. - Avoid repeated freeze-thaw cycles. - Perform a protein concentration assay to confirm the amount of enzyme added. - Run a positive control with a known active enzyme or a standard substrate for dehydrogenases.
Incorrect assay conditions- Verify the pH of the reaction buffer. For dehydrogenases, the optimal pH is often neutral to slightly alkaline.[7] - Ensure the reaction is performed at the optimal temperature. Start with a range of 30-50°C and optimize. - Confirm the presence and correct concentration of the cofactor NAD+.
Substrate or cofactor degradation- Use freshly prepared substrate and cofactor solutions.
Inconsistent or non-reproducible results Pipetting errors- Use calibrated pipettes and ensure accurate dispensing of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variations between samples.
Fluctuations in temperature or pH- Use a temperature-controlled incubator or water bath. - Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.
Contaminants in the sample- If using a crude enzyme preparation, consider purifying the enzyme to remove potential inhibitors.
Reaction rate decreases over time Substrate depletion- Ensure the initial substrate concentration is not limiting. A concentration well above the Km is recommended for determining Vmax.
Product inhibition- The accumulation of D-tagatose or NADH may inhibit the enzyme. Measure the initial reaction rates to minimize the effect of product inhibition. - Consider in-situ product removal strategies in a bioreactor setup.
Enzyme instability- The enzyme may not be stable under the chosen reaction conditions for extended periods. Perform a time-course experiment to assess enzyme stability.
High background signal in spectrophotometric assay Non-enzymatic reduction of NAD+- Run a control reaction without the enzyme to measure the rate of non-enzymatic NAD+ reduction. Subtract this background rate from the rate of the enzymatic reaction.
Interfering substances in the sample- If using a crude extract, other cellular components might interfere with the absorbance reading. Purify the enzyme or use a different detection method.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound-5-dehydrogenase from Agrobacterium tumefaciens C58

ParameterValueSubstrate
Km 1.4 mMThis compound
kcat 1.9 s-1This compound

(Data sourced from UniProt entry A9CES3)[3]

Table 2: General Starting Conditions for Optimization of this compound Conversion

ParameterRecommended Starting RangeNotes
pH 6.5 - 8.5Optimal pH can vary. Test a range of buffers (e.g., phosphate, Tris-HCl).
Temperature 30 - 65 °CHigher temperatures may increase activity but decrease enzyme stability.
This compound Concentration 5 - 20 mMStart with a concentration several times the Km for kinetic studies.
NAD+ Concentration 1 - 5 mMEnsure NAD+ is in excess.
Enzyme Concentration To be determined empiricallyThe amount of enzyme will depend on its purity and specific activity.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay for this compound-5-dehydrogenase

This protocol is a general guideline. Optimal conditions should be determined experimentally.

  • Prepare the reaction buffer: 50 mM Tris-HCl buffer, pH 7.5.

  • Prepare the substrate solution: 100 mM this compound in reaction buffer.

  • Prepare the cofactor solution: 20 mM NAD+ in reaction buffer.

  • Set up the reaction mixture: In a 1 mL cuvette, add:

    • 850 µL of reaction buffer

    • 50 µL of 100 mM this compound solution (final concentration: 5 mM)

    • 50 µL of 20 mM NAD+ solution (final concentration: 1 mM)

  • Equilibrate the reaction mixture: Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 50 µL of the enzyme solution to the cuvette and mix gently by inverting.

  • Measure the reaction rate: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (for 2-5 minutes). The increase in absorbance is due to the formation of NADH.

  • Calculate the enzyme activity: Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to calculate the rate of NADH production. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[8]

Protocol 2: General Purification of Recombinant His-tagged this compound-5-dehydrogenase

This protocol assumes the enzyme is expressed with a polyhistidine tag in E. coli.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or using a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the supernatant from the cell lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged enzyme with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer of the purified enzyme solution using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Purity Analysis:

    • Assess the purity of the enzyme by SDS-PAGE.

  • Storage:

    • Store the purified enzyme at -80°C.

Visualizations

Caption: Enzymatic conversion of this compound to D-Tagatose.

Troubleshooting_Workflow Start Low/No Product Formation CheckEnzyme Check Enzyme Activity & Storage Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckConditions Verify Reaction Conditions (pH, Temp, Cofactors) ConditionsOK Conditions Correct? CheckConditions->ConditionsOK CheckReagents Assess Reagent Quality (Substrate, Buffer) ReagentsOK Reagents Fresh? CheckReagents->ReagentsOK EnzymeOK->CheckConditions Yes ReplaceEnzyme Replace/Repurify Enzyme EnzymeOK->ReplaceEnzyme No ConditionsOK->CheckReagents Yes AdjustConditions Adjust pH/Temp/Cofactor Concentration ConditionsOK->AdjustConditions No Purify Consider Enzyme Purification ReagentsOK->Purify Yes PrepareNewReagents Prepare Fresh Reagents ReagentsOK->PrepareNewReagents No Optimize Optimize Reaction Conditions Success Successful Conversion Optimize->Success Purify->Optimize ReplaceEnzyme->Start AdjustConditions->Start PrepareNewReagents->Start

Caption: Troubleshooting workflow for low product yield.

References

D-Altritol Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-Altritol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, a sugar alcohol, is generally considered to be chemically stable in aqueous solutions under neutral pH conditions and at room temperature.[1] Like other polyols such as sorbitol and mannitol, its structure, lacking a reactive aldehyde or ketone group, confers a higher stability against non-enzymatic browning and degradation compared to reducing sugars.[2] However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound solutions?

While specific data for this compound is limited, the stability of sugar alcohols can be affected by extreme pH conditions. In strongly acidic or alkaline solutions, particularly at elevated temperatures, acid-catalyzed dehydration or base-catalyzed oxidation and rearrangement reactions may occur over time. For routine applications, it is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 4-7) to ensure maximum stability.

Q3: What is the impact of temperature on this compound stability?

This compound exhibits good thermal stability in solid form and in aqueous solutions.[1] However, prolonged exposure to high temperatures can lead to degradation. The rate of degradation is expected to increase with temperature. For long-term storage of aqueous solutions, refrigeration (2-8°C) is recommended. Solutions intended for use in experiments at elevated temperatures should be prepared fresh.

Q4: Can this compound solutions be autoclaved?

While sugar alcohols are generally more heat-stable than reducing sugars, autoclaving (121°C) may lead to some degree of degradation, especially in unbuffered solutions where pH shifts can occur upon heating. The extent of degradation will depend on the duration of autoclaving, the solution's pH, and the presence of other solutes. If sterile filtration is not an option, a small-scale pilot study is recommended to assess the impact of autoclaving on the purity of the this compound solution.

Q5: What are the potential degradation products of this compound?

Under forced degradation conditions (e.g., strong acid/base, high temperature, oxidation), this compound may undergo oxidation to form the corresponding ketose, D-tagatose, or other oxidation products. Dehydration reactions are also possible under certain conditions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in chromatogram after short-term storage. 1. Microbial contamination. 2. Chemical degradation due to improper storage conditions (e.g., exposure to light, extreme pH, or temperature). 3. Interaction with container material.1. Prepare solutions using sterile water and filter-sterilize if necessary. Store at 2-8°C. 2. Store solutions in amber glass vials to protect from light. Ensure the pH of the solution is near neutral. Avoid repeated freeze-thaw cycles. 3. Use high-quality, inert containers (e.g., borosilicate glass).
Loss of this compound concentration over time. 1. Degradation due to adverse storage conditions. 2. Evaporation of the solvent.1. Review storage conditions (pH, temperature, light exposure). A forced degradation study may be necessary to identify the cause. 2. Ensure containers are tightly sealed. For long-term storage, consider using parafilm to seal the container closure.
Discoloration of the this compound solution. 1. Contamination. 2. Degradation, potentially due to Maillard-type reactions if amines are present, or caramelization at very high temperatures.1. Prepare fresh solutions using high-purity water and this compound. 2. While less likely for a sugar alcohol, avoid high temperatures in the presence of reactive species. Analyze the solution for degradation products.
Inconsistent experimental results using this compound solutions. 1. Inconsistent solution preparation. 2. Degradation of the stock solution.1. Standardize the solution preparation protocol. Use a calibrated balance and volumetric flasks. 2. Prepare fresh stock solutions regularly. For critical experiments, use a freshly prepared solution.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

Objective: To prepare a stable, standard aqueous solution of this compound for experimental use.

Materials:

  • This compound (high purity, ≥98%)

  • Purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm) and syringe (optional)

  • Amber glass storage bottles

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a volumetric flask of the appropriate size.

  • Add approximately half of the final volume of purified water to the flask.

  • Agitate the flask or use a magnetic stirrer to dissolve the this compound completely.

  • Once dissolved, add purified water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Measure the pH of the solution. If necessary, adjust to a neutral pH range (6.5-7.5) using dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH). Note that for most applications, pH adjustment may not be necessary.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile amber glass bottle.

  • Label the bottle with the compound name, concentration, date of preparation, and storage conditions.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions. This is crucial for developing a stability-indicating analytical method.[3][4]

Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in a calibrated oven).

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Procedure:

  • Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Add the stressor (acid, base, or hydrogen peroxide) to the respective vials. For thermal and photostability studies, use the stock solution as is.

  • Incubate the samples under the specified conditions for the designated time.

  • At the end of the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to the initial concentration with the mobile phase of the analytical method.

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with a refractive index detector or a mass spectrometer).

  • Compare the chromatograms of the stressed samples to the control to identify any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound Solution (1 mg/mL in Purified Water) at 40°C
Time (days)This compound Concentration (mg/mL)% of Initial ConcentrationAppearance of Solution
01.000100.0Clear, colorless
70.99899.8Clear, colorless
140.99599.5Clear, colorless
300.99199.1Clear, colorless
600.98298.2Clear, colorless
900.97597.5Clear, colorless

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare 1 mg/mL this compound in Aqueous Solution acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to unstressed control analyze->compare identify Identify and quantify degradation products compare->identify

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_factors Stability Influencing Factors D_Altritol This compound in Aqueous Solution Degradation Degradation Products (e.g., D-tagatose, dehydration products) D_Altritol->Degradation Degradation Pathways Stable Stable this compound D_Altritol->Stable Optimal Conditions (Neutral pH, 2-8°C, Dark) pH Extreme pH (Acidic or Alkaline) Temp High Temperature Oxidant Oxidizing Agents Light UV/Visible Light

Caption: Factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Chiral Synthesis of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral synthesis of D-Altritol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of this stereoselective synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I experiencing low yields in the synthesis of this compound derivatives?

Answer:

Low yields are a common challenge in multi-step organic syntheses. Several factors could be contributing to this issue in the context of this compound synthesis:

  • Inefficient Epoxide Ring Opening: The nucleophilic opening of an epoxide ring, a common strategy in altritol synthesis, is highly sensitive to reaction conditions. The choice of nucleophile, base, and solvent system is critical. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) salts of nucleobases is effective for some bases, while phase transfer catalysis may be optimal for others.[1]

  • Suboptimal Protecting Group Strategy: The introduction and removal of protecting groups can significantly impact overall yield. Incomplete reactions or side reactions during these steps will lower the amount of desired product. For example, the introduction of a 3'-O-silyl protecting group may require long reaction times and multiple equivalents of the silylating agent.[2]

  • Poor Quality Starting Materials or Reagents: The purity of starting materials, such as the epoxide precursor (e.g., 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol), and the freshness of reagents like NaH or LiH are crucial for reaction efficiency.

  • Product Degradation during Workup or Purification: this compound and its intermediates can be sensitive to acidic or basic conditions during extraction and chromatography. Prolonged exposure to harsh conditions can lead to degradation.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_sm->check_reaction If pure check_pg Evaluate Protecting Group Strategy check_reaction->check_pg check_workup Assess Workup and Purification Procedures check_pg->check_workup solution Improved Yield check_workup->solution If optimized

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Question 2: How can I improve the stereoselectivity of my reaction to obtain the desired this compound configuration?

Answer:

Achieving high stereoselectivity is paramount in chiral synthesis. The (2R,3R,4S,5R) configuration of this compound requires precise control over the introduction of stereocenters.[3]

  • Chiral Starting Material: The most effective strategy is to begin with a chiral precursor that already contains some of the required stereochemistry. Many syntheses start from readily available chiral molecules like D-mannitol.

  • Stereocontrolled Reactions: Employ reactions known for their high stereoselectivity. For example, the nucleophilic attack on an epoxide will proceed via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon. The regioselectivity of this attack will determine the final stereochemistry.

  • Chiral Catalysts or Auxiliaries: In some synthetic routes, chiral catalysts or auxiliaries can be used to influence the stereochemical outcome of a reaction, such as a reduction or an aldol addition.

  • Neighboring Group Participation: The presence of nearby functional groups can direct the incoming nucleophile to a specific face of the molecule, enhancing stereoselectivity.

Question 3: I am having difficulty with the introduction and removal of protecting groups. What should I consider?

Answer:

Protecting groups are essential for masking reactive functional groups, but their use adds steps and potential for yield loss.[4][5]

  • Orthogonal Protecting Group Strategy: When multiple hydroxyl groups are present, as in this compound, it is crucial to use an orthogonal protecting group strategy. This means that different protecting groups can be removed under specific conditions without affecting the others.[5] For example, a silyl ether can be removed with fluoride ions, while a benzyl ether is cleaved by hydrogenolysis.[6]

  • Stability of Protecting Groups: Ensure the chosen protecting groups are stable to the reaction conditions of subsequent steps.[4][6] For instance, acid-labile protecting groups like acetals should be avoided if the following reaction is performed under acidic conditions.

  • Ease of Introduction and Removal: Ideal protecting groups are introduced and removed in high yield under mild conditions.[4][6] If you are experiencing difficulties, consider switching to a different protecting group that is more suitable for your specific substrate and reaction sequence.

Logical Relationship of Protecting Group Selection

G sub Substrate (this compound Intermediate) pg Protecting Group sub->pg cond Reaction Conditions pg->cond Must be stable under deprot Deprotection Conditions pg->deprot Must be removable under success Successful Synthesis cond->success deprot->success

Caption: Key considerations for selecting an appropriate protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chiral synthesis of this compound?

A1: The synthesis of this compound often starts from readily available and stereochemically defined precursors. A common starting material is D-mannitol, which can be converted into key intermediates like 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.[1][2] Other approaches may utilize different chiral pool starting materials.

Q2: What analytical techniques are essential for characterizing this compound and its intermediates?

A2: A combination of spectroscopic and analytical methods is necessary to confirm the structure and purity of synthetic intermediates and the final this compound product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and relative stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess and diastereomeric ratio.

  • Optical Rotation: To measure the rotation of plane-polarized light, which is characteristic of a specific enantiomer.

Q3: Are there any specific safety precautions to take during the synthesis of this compound?

A3: Standard laboratory safety procedures should always be followed. Specific hazards in this compound synthesis may include:

  • Pyrophoric Reagents: Reagents like sodium hydride (NaH) and lithium hydride (LiH) are highly flammable and react violently with water. They must be handled under an inert atmosphere.

  • Volatile and Flammable Solvents: Many organic solvents used in synthesis (e.g., THF, diethyl ether) are flammable.

  • Corrosive Reagents: Acids and bases used for catalysis or deprotection can be corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Key Experiment: Nucleophilic Ring Opening of a Dianhydroallitol Intermediate

This protocol is a representative example of a key step in a this compound synthesis, based on procedures for synthesizing altritol nucleosides.[1][2]

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the dianhydroallitol starting material (e.g., 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol) to a flame-dried flask containing a suitable anhydrous solvent (e.g., DMF).

  • Base Treatment: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the incoming nucleophile.

  • Nucleophile Addition: Slowly add the desired nucleophile (e.g., a protected nucleobase) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol or water) at 0°C.

  • Workup: Perform an aqueous workup to remove inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be optimized for the synthesis of this compound derivatives, highlighting the base-specific nature of the reactions.

NucleobaseOptimal Base/Catalyst SystemReference
AdenineDBU Salt[1]
UracilDBU Salt[1]
2-Amino-6-chloropurinePhase Transfer Catalysis (18-crown-6, K₂CO₃)[1]
GuanineNaH[2]
ThymineNaH[2]

Table 1: Optimized base and catalyst systems for the introduction of various nucleobases in the synthesis of this compound nucleosides.

References

Technical Support Center: Resolving D-Altritol Peaks in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of D-Altritol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter with this compound peak resolution in a question-and-answer format.

Q1: Why am I seeing a split or distorted peak for this compound?

A1: Peak splitting for sugar alcohols like this compound can arise from several factors.[1][2] The most common causes include:

  • Anomer Separation: Sugar alcohols can exist in different isomeric forms (anomers). If the column temperature is too low, these anomers may separate, leading to peak splitting or broadening.[3] Increasing the column temperature, typically to 80-85°C, can often resolve this issue.[3][4]

  • Column Voids or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample flow path, causing the peak to split.[2][5] This will typically affect all peaks in the chromatogram.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[6][7] Whenever possible, dissolve your this compound standard and sample in the mobile phase itself.

  • Blocked System Components: A partially clogged frit, guard column, or tubing can lead to peak splitting.[2][6]

Troubleshooting Steps:

  • Increase Column Temperature: Gradually increase the column temperature in increments of 5°C (up to the column's maximum recommended temperature) to see if the peak shape improves. A common operating temperature for sugar alcohol analysis is 80-85°C.[4]

  • Check for Column Contamination: If the problem persists, try back-flushing the column (disconnect it from the detector first) with a strong solvent to remove any particulates from the inlet frit.[6] If this doesn't work, the column or frit may need replacement.[2]

  • Verify Solvent Compatibility: Ensure your sample solvent is compatible with and ideally weaker than your mobile phase.[7]

Q2: My this compound peak is tailing. What are the causes and how can I fix it?

A2: Peak tailing is a common issue where the peak is asymmetrical with a trailing edge that is broader than the leading edge.[8] For polar compounds like this compound, this is often caused by:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, especially with residual silanol groups on silica-based columns, can cause tailing.[9][10]

  • Column Overload: Injecting too high a concentration of this compound can saturate the column, leading to a tailing peak.[7][10]

  • Column Degradation: An old or degraded column may lose its efficiency and lead to poor peak shapes.[10][11]

Troubleshooting Steps:

  • Optimize Mobile Phase: For silica-based columns, operating at a lower pH can minimize interactions with silanol groups.[9] However, for ion-exchange columns typically used for sugar alcohols, this is less of a concern.

  • Reduce Sample Concentration: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[12]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak tailing.[10]

  • Column Replacement: If the column has been used extensively or with harsh conditions, it may need to be replaced.[11]

Q3: How can I improve the resolution between this compound and other similar sugar alcohols?

A3: Achieving baseline resolution between isomers like this compound, mannitol, and sorbitol can be challenging.[4][13] Here are some strategies to improve separation:

  • Optimize the Mobile Phase: While water is a common mobile phase for ion-exchange chromatography of sugar alcohols, slight modifications can sometimes improve selectivity.[4][14]

  • Adjust the Flow Rate: Lowering the flow rate generally increases resolution but also extends the run time. Finding the optimal flow rate is key to balancing separation with efficiency.[12][15]

  • Change the Column: The choice of stationary phase is critical. Columns with different counter-ions (e.g., Calcium or Lead) can offer different selectivities for sugar alcohols.[14] A longer column or one with smaller particles can also increase efficiency and resolution.[16]

  • Elevate the Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity between closely eluting compounds.[16]

Experimental Protocols

The analysis of this compound is often performed using ion-moderated partition chromatography. Due to its high polarity and lack of a strong UV chromophore, Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection is typically employed.[4][14][17]

Representative HPLC Method for this compound Analysis

This protocol is based on established methods for analyzing sugar alcohols.[4][18]

  • Column: A cation-exchange column, such as a Rezex RPM-Monosaccharide Pb2+ (300 x 7.8 mm), is often used.[4][14]

  • Mobile Phase: Isocratic elution with HPLC-grade water.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 85°C.[19]

  • Detector: Refractive Index (RI) Detector. The detector temperature should be maintained close to the column temperature to minimize baseline drift.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound standard and samples in HPLC-grade water. Filter the samples through a 0.22 µm syringe filter before injection to prevent column clogging.[20]

Quantitative Data Summary

The following table summarizes typical HPLC method parameters used for the analysis of sugar alcohols, which can be adapted for this compound. Since this compound is an isomer of compounds like mannitol and sorbitol, similar chromatographic behavior is expected.

ParameterMethod 1Method 2Method 3
Column Type Rezex RPM-Monosaccharide (Pb2+)[4][14]Shodex SUGAR SP0810 (Pb2+)[18]Hi-Plex Ca[19]
Dimensions 300 x 7.8 mm300 x 8.0 mm300 x 7.7 mm
Mobile Phase Water[4]Water[18]Water[19]
Flow Rate 0.6 mL/min[4]0.5 mL/min[18]0.6 mL/min[19]
Temperature 85°C[4]80°C[18]85°C[19]
Detector Refractive Index (RI)[4]Refractive Index (RI)[18]Refractive Index (RI)[19]
Typical Retention Time Varies (e.g., Mannitol ~20 min)[4]Varies (e.g., Mannitol ~22 min)[18]Varies (e.g., Mannitol ~17 min)[19]

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC troubleshooting for this compound analysis.

G cluster_0 Troubleshooting this compound Peak Shape Start Observe Peak Splitting or Tailing CheckTemp Is Column Temperature > 80°C? Start->CheckTemp IncreaseTemp Increase Temperature to 80-85°C CheckTemp->IncreaseTemp No CheckSolvent Is Sample Solvent Same as Mobile Phase? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Dissolve Sample in Mobile Phase CheckSolvent->ChangeSolvent No CheckColumn Inspect Column and Frits for Blockages CheckSolvent->CheckColumn Yes ChangeSolvent->CheckColumn FlushColumn Back-flush or Replace Column/Frits CheckColumn->FlushColumn Blockage Suspected CheckOverload Is Peak Tailing? CheckColumn->CheckOverload No Blockage FlushColumn->CheckOverload DiluteSample Dilute Sample / Reduce Injection Volume CheckOverload->DiluteSample Yes Resolved Peak Shape Resolved CheckOverload->Resolved No DiluteSample->Resolved

Caption: Troubleshooting workflow for this compound peak shape issues.

G cluster_1 HPLC Parameter Effects on Peak Resolution param Adjustable HPLC Parameters FlowRate Flow Rate param->FlowRate Temperature Column Temperature param->Temperature Column Stationary Phase / Column Length param->Column MobilePhase Mobile Phase Composition param->MobilePhase Resolution Peak Resolution FlowRate->Resolution Decrease to Increase Temperature->Resolution Increase to Improve Efficiency Column->Resolution Change Selectivity / Increase Efficiency MobilePhase->Resolution Change Selectivity

Caption: Relationship between HPLC parameters and peak resolution.

References

common impurities in commercial D-Altritol preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on common impurities in commercial D-Altritol preparations. It includes troubleshooting advice for common experimental issues, analytical protocols for purity assessment, and visualizations of key workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound preparations?

A: Commercial this compound is typically produced by the catalytic hydrogenation (reduction) of a precursor sugar, most commonly D-psicose or D-tagatose. Therefore, the most likely impurities are:

  • Residual Starting Material: Small amounts of unreacted D-psicose or D-tagatose may remain in the final product.

  • Other Sugar Alcohol Isomers (Alditols): During the synthesis process, epimerization (a change in the stereochemical configuration at one carbon center) can occur, leading to the formation of other six-carbon sugar alcohols. The reduction of D-psicose can also yield D-allitol, and other common isomers like D-sorbitol and D-mannitol may also be formed as side products.[1]

  • Enantiomeric Impurities: While the target is this compound, trace amounts of its enantiomer, L-Altritol, could potentially be present depending on the stereochemical purity of the starting materials and the synthesis conditions.[2]

Most commercial preparations of this compound have a purity of over 98%.[3][4]

Q2: My experimental results are inconsistent. Could this compound impurities be the cause?

A: Yes, impurities in this compound can interfere with various experimental setups. Here are some common scenarios:

In Cell Culture:
  • Altered Cell Growth and Metabolism: Residual sugars like D-psicose or D-tagatose can be metabolized by cells, potentially altering growth rates, metabolic pathways, and the production of cellular products compared to a pure this compound medium.[5][6][7][8][9] For instance, some sugars can shift protein glycosylation profiles in mammalian cell cultures.[7]

  • Unexpected Phenotypes: If the impurity is another sugar alcohol, it might have different biological effects or be metabolized differently, leading to unexpected cellular responses.

In Enzymatic Assays:
  • Competitive Inhibition: If the impurity has a similar structure to the intended substrate of an enzyme, it could act as a competitive inhibitor, leading to inaccurate kinetic measurements.

  • Assay Interference: Residual sugars can interfere with colorimetric or fluorometric assays. For example, some sugars interfere with protein quantification assays like the Bradford assay.[10] Sugars such as galactose and xylose have been shown to interfere with glucose oxidase-based sensors, which could be relevant for assays that generate glucose as a product.[11][12][13]

In Analytical Chromatography:
  • Unexpected Peaks: When analyzing reaction mixtures or purified compounds by HPLC or GC, impurities from the this compound stock solution will appear as extra peaks, complicating data analysis and quantification.

  • Co-elution: An impurity might co-elute with your compound of interest, leading to inaccurate quantification and potential misidentification.

Q3: How can I test the purity of my this compound sample?

A: The most common and reliable method for analyzing sugar alcohols is High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[14][15][16] Since sugar alcohols lack a UV chromophore, a UV detector is not suitable. An HPLC-RI system can separate and quantify this compound and its potential isomeric impurities. A detailed protocol is provided below.

Q4: What are potential degradation products of this compound?

A: this compound is generally stable under normal storage conditions (cool, dry place).[3] However, under harsh conditions, degradation can occur:

  • Oxidation: Strong oxidizing conditions can convert the alcohol groups to ketones or aldehydes.

  • Dehydration: Extreme heat or very strong acidic conditions could potentially lead to dehydration reactions.

  • Acid/Base Hydrolysis: While alditols are generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially cause degradation.[17][18][19][20]

It is important to use this compound within its recommended storage period and conditions to minimize the risk of degradation.

Quantitative Data on Potential Impurities

The following table summarizes the likely impurities in a commercial this compound preparation, their probable source, and a plausible concentration range based on a typical product purity of >98%.

Impurity NameProbable SourcePlausible Concentration Range (% w/w)
D-Psicose Unreacted starting material< 1.0%
D-Tagatose Unreacted starting material< 1.0%
D-Allitol By-product of D-psicose reduction< 1.0%
D-Talitol Epimerization during synthesis< 0.5%
D-Sorbitol Epimerization/side-reaction< 0.5%
D-Mannitol Epimerization/side-reaction< 0.5%

Note: These values are estimates. The exact impurity profile will vary between manufacturers and batches. For precise quantification, analytical testing of the specific lot is required.

Experimental Protocols

Protocol: Purity Analysis of this compound by HPLC-RI

This protocol describes a method for the separation and quantification of this compound from its potential sugar and sugar alcohol impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) Detector

  • Amino-based or ion-exclusion chromatography column suitable for sugar analysis (e.g., Aminex HPX-87 series or similar)

  • This compound reference standard (>99.5% purity)

  • Reference standards for potential impurities (D-psicose, D-tagatose, D-allitol, D-talitol, D-sorbitol, D-mannitol)

  • HPLC-grade water

  • HPLC-grade acetonitrile (if using an amino column)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • Column: Aminex HPX-87C Column (300 mm x 7.8 mm)

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80-85 °C

  • RI Detector Temperature: 35 °C

  • Injection Volume: 10-20 µL

  • Run Time: Approximately 30-40 minutes (adjust as needed to ensure all peaks elute)

3. Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and each potential impurity standard at a concentration of 10 mg/mL in HPLC-grade water.

    • Create a mixed standard solution containing all compounds at a final concentration of 1 mg/mL each.

    • Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 0.05 mg/mL to 2.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial this compound sample in HPLC-grade water to a final concentration of 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

    • Inject the mixed standard solution to determine the retention time of each compound.

    • Inject the series of calibration standards to generate a calibration curve for each impurity.

    • Inject the prepared sample solution.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the amount of each impurity in the sample using the corresponding calibration curve.

4. Data Interpretation:

  • The purity of the this compound sample can be calculated as a percentage of the total peak area.

  • The concentration of each specific impurity is determined from its peak area and the calibration curve.

Visualizations

Troubleshooting Experimental Issues

G start Inconsistent Experimental Results? check_purity Is this compound purity a potential cause? start->check_purity exp_type What is the experiment type? check_purity->exp_type Yes other_causes Investigate other experimental variables. check_purity->other_causes No cell_culture Cell Culture Issue: - Altered growth/metabolism - Check for residual sugars exp_type->cell_culture enzymatic_assay Enzymatic Assay Issue: - Altered kinetics - Check for isomeric impurities exp_type->enzymatic_assay chromatography Chromatography Issue: - Ghost peaks - Analyze a blank this compound solution exp_type->chromatography run_hplc Action: Perform HPLC-RI Purity Analysis cell_culture->run_hplc enzymatic_assay->run_hplc chromatography->run_hplc end Identify and quantify impurities. Consider using a higher purity lot. run_hplc->end G start Obtain Commercial This compound Sample prep_sample Prepare Sample: - Dissolve in HPLC-grade water (e.g., 10 mg/mL) - Filter (0.45 µm) start->prep_sample prep_standards Prepare Standards: - this compound - Potential Impurities (D-psicose, D-allitol, etc.) start->prep_standards hplc_analysis HPLC-RI Analysis: - Isocratic mobile phase (Water) - Appropriate column (e.g., Aminex) - High temperature (e.g., 80°C) prep_sample->hplc_analysis prep_standards->hplc_analysis data_analysis Data Analysis: - Identify peaks by retention time - Quantify using calibration curves hplc_analysis->data_analysis report Report Purity and Impurity Profile data_analysis->report

References

storage and handling guidelines for D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altritol. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as D-Talitol, is a six-carbon sugar alcohol (polyol).[1] It is a white, crystalline powder that is soluble in water. In research, this compound is utilized as a biochemical tool to study metabolic pathways. It is also used as a building block in organic synthesis for the development of novel chemical entities.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.[2] Due to its hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture to prevent degradation and ensure experimental reproducibility. For long-term storage, placing the container inside a desiccator with a suitable drying agent is highly recommended.

Q3: this compound is described as hygroscopic. What does this mean and why is it important for handling?

A3: Hygroscopic substances readily absorb moisture from the air.[3][4] This is a critical property to consider when handling this compound as absorbed water can lead to:

  • Inaccurate weighing: The measured weight may include an unknown amount of water, leading to errors in solution concentration.

  • Physical changes: The powder may clump or become difficult to handle.

  • Chemical degradation: The presence of water can potentially affect the stability of the compound over time.

Therefore, it is essential to handle this compound in a low-humidity environment (e.g., a glove box or a room with controlled humidity) and to minimize the time the container is open.

Q4: Can I dissolve this compound in solvents other than water?

A4: this compound is highly soluble in water due to its multiple hydroxyl groups. Its solubility in organic solvents is generally limited. If your experimental protocol requires a non-aqueous solvent, it is advisable to perform a small-scale solubility test before preparing a large-volume stock solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in weighing an accurate amount of this compound powder. The powder has absorbed moisture from the atmosphere, causing it to clump.Handle the powder in a low-humidity environment, such as a glove box. If a low-humidity environment is not available, work quickly and minimize the time the container is open. For highly accurate concentrations, consider preparing a stock solution and determining its exact concentration via an analytical method like HPLC with a refractive index detector.
Inconsistent experimental results between different batches of this compound solutions. 1. Improper storage of the solid compound leading to moisture absorption. 2. Degradation of the stock solution.1. Ensure this compound is stored in a tightly sealed container at 2-8°C in a desiccator. 2. Prepare fresh stock solutions for each experiment or, if storing, aliquot and freeze at -20°C or below. Perform a quality control check if the solution has been stored for an extended period.
Precipitation observed in a prepared this compound stock solution upon storage. The concentration of the solution may have exceeded the solubility limit at the storage temperature.Gently warm the solution to redissolve the precipitate. If precipitation persists, it may be necessary to prepare a more dilute stock solution. Ensure the solvent is pure, as contaminants can affect solubility.

Quantitative Data

Property Value Source
Molecular Formula C₆H₁₄O₆[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 88°C[2]
Storage Temperature 2-8°C[2]
Solubility Water

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 M aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile filters (if sterile solution is required)

Procedure:

  • Pre-weighing Preparation: To minimize moisture absorption, allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder.

  • Weighing: In a low-humidity environment if possible, accurately weigh 1.8217 g of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 7 mL of high-purity water and a magnetic stir bar.

  • Mixing: Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution in a tightly capped container at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow: Handling Hygroscopic this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_application Experimental Use cluster_troubleshooting Troubleshooting storage Store this compound at 2-8°C in a desiccator equilibration Equilibrate container to room temperature storage->equilibration Retrieve for use weighing Weigh quickly in a low-humidity environment equilibration->weighing dissolution Dissolve in high-purity water weighing->dissolution inaccurate_weighing Problem: Inaccurate Weighing weighing->inaccurate_weighing Potential Issue filtration Sterile filter (optional) dissolution->filtration experiment Use in biochemical assay (e.g., ROS inhibition study) filtration->experiment clumping Cause: Moisture Absorption inaccurate_weighing->clumping solution Solution: Handle in dry environment, work quickly clumping->solution

Caption: Workflow for handling hygroscopic this compound.

logical_relationship Logical Relationships in this compound Handling D_Altritol This compound Hygroscopic Hygroscopic Nature D_Altritol->Hygroscopic is characterized by Moisture Atmospheric Moisture Hygroscopic->Moisture leads to absorption of Handling Proper Handling Procedures Hygroscopic->Handling necessitates Storage Correct Storage Conditions Hygroscopic->Storage necessitates Inaccuracy Weighing Errors & Concentration Inaccuracy Moisture->Inaccuracy causes Accuracy Experimental Accuracy and Reproducibility Handling->Accuracy ensures Storage->Accuracy ensures Inaccuracy->Accuracy compromises

Caption: Key factors in this compound handling.

References

avoiding side reactions in D-Altritol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altritol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding and troubleshooting common side reactions during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound derivatization?

A1: this compound is a C2-symmetric hexitol, a type of sugar alcohol, with six hydroxyl (-OH) groups.[1] The primary challenge is achieving regioselectivity—modifying a specific -OH group while leaving others untouched. Due to the similar reactivity of the primary (C1, C6) and secondary (C2, C3, C4, C5) hydroxyls, reactions often yield a mixture of products, leading to difficult purification and low yields of the desired compound.[2]

Q2: How can I selectively protect the C1 and C6 primary hydroxyl groups?

A2: The primary hydroxyl groups at the C1 and C6 positions are generally more sterically accessible and reactive than the secondary hydroxyls.[3] To selectively protect them, use bulky protecting groups that favor reaction at the least hindered sites. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or trityl (Tr) ethers, are common choices.[4][5]

Q3: I am trying to form a 1,2:5,6-di-O-isopropylidene this compound, but I'm getting a mixture of products. What is going wrong?

A3: The formation of di-isopropylidene acetals (also known as acetonides) is a standard method for protecting the hydroxyl groups of polyols. However, incomplete or over-reaction can lead to side products. Common issues include the formation of mono-acetonides (e.g., 1,2-O-isopropylidene-D-altritol) or the undesired 3,4-O-isopropylidene acetal.[6] To favor the desired 1,2:5,6-diacetonide, ensure anhydrous conditions and use a stoichiometric amount of the acetal-forming reagent (e.g., 2,2-dimethoxypropane or acetone) with an acid catalyst.[6][7]

Q4: My benzylation reaction is not working as expected. Instead of the desired O-benzyl ether, I'm observing acyl group migration. How can I prevent this?

A4: Acyl migration is a known side reaction in polyol chemistry, especially when a nearby hydroxyl group is being modified under basic conditions, which are often used for benzylation (e.g., NaH and benzyl bromide).[8] The base can deprotonate a free hydroxyl, which then attacks a neighboring ester linkage, causing the acyl group to move. To avoid this, consider protecting all hydroxyl groups with non-acyl protecting groups before performing the benzylation, or use alternative benzylation methods that do not require a strong base.[8]

Q5: What is an "orthogonal protecting group strategy," and why is it important for this compound?

A5: An orthogonal protecting group strategy uses multiple types of protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[9] For a complex molecule like this compound, this is crucial for selectively deprotecting one site for further reaction while other parts of the molecule remain protected. For example, you could use an acid-labile acetal, a fluoride-labile silyl ether, and a hydrogenolysis-labile benzyl ether on the same this compound derivative.[9]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Acetal Protection
Symptom Potential Cause Suggested Solution
Reaction stalls; significant amount of starting material or mono-protected intermediate remains.1. Insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Reaction has not reached equilibrium.1. Add a catalytic amount of a stronger acid (e.g., p-TsOH). 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Consider adding molecular sieves. 3. Increase reaction time or temperature moderately.
Formation of multiple products (mono-, di-, and tri-acetals).1. Incorrect stoichiometry of acetone or 2,2-dimethoxypropane. 2. Reaction conditions are too harsh, leading to acetal migration or cleavage.1. Use a slight excess of the acetal-forming reagent to drive the reaction towards the di-protected product. 2. Run the reaction at room temperature or slightly below and monitor carefully by TLC.
Issue 2: Poor Regioselectivity in Mono-Esterification/Etherification
Symptom Potential Cause Suggested Solution
A mixture of isomers is formed (e.g., 1-O- and 2-O-acylated products).1. Similar reactivity of primary and secondary hydroxyl groups. 2. Steric hindrance of the reagent is insufficient to differentiate between hydroxyl groups.1. Use a protecting group strategy to block all but the target hydroxyl group. 2. For selective protection of primary alcohols, use bulkier reagents (e.g., TBDPSCl instead of TMSCl).[10] 3. For selective reactions at specific secondary hydroxyls, catalyst-controlled methods may be necessary.[11]
No reaction or very slow reaction.1. Steric hindrance around the target hydroxyl group. 2. Insufficiently activated reagent or nucleophile.1. Use a less bulky protecting group on adjacent positions if possible. 2. For esterifications, use a more reactive acylating agent (e.g., acid chloride instead of carboxylic acid with DCC). For etherifications, ensure the alcohol is fully deprotonated to the alkoxide.

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-altritol

This protocol is adapted from methodologies used for similar hexitols like D-mannitol.[6]

  • Preparation : Suspend this compound (1 equivalent) in anhydrous acetone (or a mixture of acetone and 2,2-dimethoxypropane). The reaction vessel should be equipped with a magnetic stirrer and a drying tube.

  • Catalysis : Add a catalytic amount of anhydrous zinc chloride (ZnCl₂) or p-toluenesulfonic acid (p-TsOH) to the suspension.

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). The this compound will slowly dissolve as it reacts.

  • Work-up : Once the reaction is complete, quench the catalyst by adding a few drops of aqueous sodium bicarbonate solution or triethylamine until the mixture is neutral.

  • Isolation : Filter the mixture to remove any remaining solids. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Troubleshooting Tip : The formation of a tri-acetonide derivative is a potential side reaction if conditions are too forcing.[6] Using a controlled amount of catalyst and monitoring the reaction closely can prevent this.

Protocol 2: Selective Silylation of Primary Hydroxyls

This protocol outlines the selective protection of the C1 and C6 hydroxyls.

  • Preparation : Dissolve the this compound derivative (e.g., 3,4-O-protected this compound) (1 equivalent) in an anhydrous polar aprotic solvent like pyridine or DMF.

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 equivalents) portion-wise. Add a catalyst such as imidazole (2.5 equivalents).

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the di-silylated product by TLC.

  • Work-up : Quench the reaction by adding a small amount of water or methanol. Dilute the mixture with a nonpolar solvent like ethyl acetate and wash sequentially with water, dilute HCl (to remove pyridine/imidazole), and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting Tip : If the reaction is slow, a more reactive silylating agent like TBDMS-triflate can be used, but this may decrease selectivity. The order of reactivity for silylation is generally primary > secondary > tertiary alcohols.[10]

Visualizations

Workflow for Selective Derivatization

G General Workflow for Selective this compound Derivatization cluster_0 Step 1: Protection cluster_1 Step 2: Derivatization cluster_2 Step 3: Deprotection A This compound B Protect Primary OHs (e.g., TBDMS) A->B C Protect Vicinal Diols (e.g., Acetonide) A->C D Protected this compound (e.g., 1,2:5,6-di-acetonide) E React free OHs (e.g., Benzylation at C3/C4) D->E F Fully Protected Derivative E->F G Selective Deprotection (Orthogonal Strategy) F->G H Final Product G->H

Caption: A typical multi-step workflow for derivatizing this compound.

Troubleshooting Acetal Formation

G Troubleshooting Isopropylidene Acetal Formation Start Start Reaction: This compound + Acetone/H+ CheckTLC Monitor by TLC. Desired product formed? Start->CheckTLC Success Success! Proceed to Work-up. CheckTLC->Success Yes Failure Problem Detected CheckTLC->Failure No Cause1 Cause: Incomplete Reaction (Starting material remains) Failure->Cause1 Cause2 Cause: Mixture of Products (Mono/Di/Tri-acetals) Failure->Cause2 Solution1 Solution: 1. Check for water. 2. Add more catalyst. 3. Increase reaction time. Cause1->Solution1 Solution2 Solution: 1. Check stoichiometry. 2. Use milder conditions. 3. Improve purification. Cause2->Solution2

Caption: Decision tree for troubleshooting acetal protection of this compound.

Acyl Migration Side Reaction Pathway

G Acyl Migration During Benzylation Start Starting Material (e.g., 3-O-Benzoyl-D-altritol derivative) Reagents NaH, BnBr Start->Reagents DesiredPath Desired Product: 4-O-Benzyl-3-O-Benzoyl derivative Reagents->DesiredPath Direct Benzylation (Desired Pathway) Intermediate Alkoxide at C4 attacks Benzoyl group at C3 Reagents->Intermediate Deprotonation at C4-OH (Side Pathway) SidePath Side Product: 3-O-Benzyl-4-O-Benzoyl derivative Intermediate->SidePath Acyl Migration

Caption: Pathway showing potential acyl migration side reaction.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of D-Altritol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of D-Altritol and its common isomers, D-Mannitol and D-Sorbitol. Due to the limited availability of public, detailed experimental NMR data for this compound, this guide presents a representative comparison based on the comprehensive data available for D-Mannitol and D-Sorbitol, offering insights into the expected spectral characteristics of this compound.

The structural nuances among these sugar alcohols, arising from the stereochemistry of their hydroxyl groups, are effectively delineated by NMR spectroscopy. This technique serves as a powerful tool for the unambiguous identification and characterization of these polyols in various research and development settings.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for D-Mannitol and D-Sorbitol. This data serves as a reference for the expected spectral regions for the corresponding nuclei in this compound.

Table 1: ¹H NMR Chemical Shift (δ) Data

CompoundH1, H6 (ppm)H2, H5 (ppm)H3, H4 (ppm)Solvent
D-Mannitol3.793.753.63D₂O
D-Sorbitol3.69, 3.773.843.69D₂O
This compound (Predicted)~3.7-3.9~3.8-4.0~3.7-3.9D₂O

Table 2: ¹³C NMR Chemical Shift (δ) Data

CompoundC1, C6 (ppm)C2, C5 (ppm)C3, C4 (ppm)Solvent
D-Mannitol64.271.870.4D₂O
D-Sorbitol63.772.370.5D₂O
This compound (Predicted)~63-65~70-73~70-72D₂O

Note: The chemical shifts for this compound are predicted based on the known ranges for sugar alcohols and the structural similarities to its isomers. Actual experimental values may vary.

Experimental Protocols

The following provides a typical experimental protocol for acquiring NMR spectra of sugar alcohols.

Sample Preparation:

A 10-20 mg sample of the sugar alcohol is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of ~10-12 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16 or 32), and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be employed to attenuate the residual HDO signal.

  • ¹³C NMR: A proton-decoupled one-dimensional carbon experiment is performed. Key parameters include a spectral width of ~200 ppm, a larger number of scans for adequate sensitivity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

Structural and NMR Signal Correlation

The following diagrams illustrate the chemical structures of this compound, D-Mannitol, and D-Sorbitol and the expected correlation between their structures and NMR signals.

D_Altritol_Structure cluster_altritol This compound Structure and Predicted NMR C1 C1 (δ ~63-65) C2 C2 (δ ~70-73) C1->C2 H1 H1, H6 (δ ~3.7-3.9) C1->H1 ¹H C3 C3 (δ ~70-72) C2->C3 H2 H2, H5 (δ ~3.8-4.0) C2->H2 ¹H C4 C4 (δ ~70-72) C3->C4 H3 H3, H4 (δ ~3.7-3.9) C3->H3 ¹H C5 C5 (δ ~70-73) C4->C5 C4->H3 ¹H C6 C6 (δ ~63-65) C5->C6 C5->H2 ¹H C6->H1 ¹H

Caption: this compound structure with predicted NMR shifts.

D_Mannitol_Structure cluster_mannitol D-Mannitol Structure and Experimental NMR C1 C1, C6 (δ 64.2) C2 C2, C5 (δ 71.8) C1->C2 H1 H1, H6 (δ 3.79) C1->H1 ¹H C2->C1 C3 C3, C4 (δ 70.4) C2->C3 H2 H2, H5 (δ 3.75) C2->H2 ¹H C3->C2 H3 H3, H4 (δ 3.63) C3->H3 ¹H D_Sorbitol_Structure cluster_sorbitol D-Sorbitol Structure and Experimental NMR C1 C1 (δ 63.7) C2 C2 (δ 72.3) C1->C2 H1 H1 (δ 3.69) C1->H1 ¹H C6 C6 (δ 63.7) H6 H6 (δ 3.77) C6->H6 ¹H C3 C3 (δ 70.5) C2->C3 H2 H2, H5 (δ 3.84) C2->H2 ¹H C5 C5 (δ 72.3) C5->C6 C5->H2 ¹H C4 C4 (δ 70.5) C3->C4 H3 H3, H4 (δ 3.69) C3->H3 ¹H C4->C5 C4->H3 ¹H

Mass Spectrometry Analysis of D-Altritol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical methodologies for D-Altritol and its derivatives. This compound, a sugar alcohol, and its derivatives are of increasing interest in various research fields, including metabolomics and drug development. Due to their low volatility, derivatization is a prerequisite for their analysis by gas chromatography-mass spectrometry (GC-MS), the most common analytical platform for this class of compounds. This guide focuses on the two primary derivatization techniques: acetylation to form alditol acetates and silylation to form trimethylsilyl (TMS) ethers.

Comparison of Derivatization Methods for GC-MS Analysis

The choice of derivatization method can significantly impact the sensitivity, and reproducibility of the analysis. Below is a comparative overview of the alditol acetate and TMS ether methods for this compound analysis.

FeatureAlditol Acetate DerivatizationTrimethylsilyl (TMS) Ether Derivatization
Principle Hydroxyl groups are acetylated using reagents like acetic anhydride.Active hydrogens in hydroxyl groups are replaced with a trimethylsilyl group using reagents like BSTFA or MSTFA.
Volatility Good volatility for GC analysis.Excellent volatility, often leading to shorter retention times.
Stability Derivatives are very stable and can be stored for extended periods.[1]Derivatives are sensitive to moisture and can degrade over time, requiring prompt analysis.
Reaction A multi-step process involving reduction and acetylation.[2]Typically a one or two-step reaction that is relatively quick and can be automated.
Chromatography Generally produces a single peak for each alditol, simplifying chromatograms.Can sometimes produce multiple peaks for a single sugar due to the formation of anomers if an initial oximation step is not performed.
Fragmentation Mass spectra are characterized by fragmentation of the carbon chain and loss of acetic acid or ketene.Mass spectra are often dominated by ions resulting from cleavage of C-C bonds and rearrangements involving the TMS groups.
Automation Can be automated, but the multi-step nature makes it more complex.Readily amenable to automation, which can improve reproducibility.

Experimental Protocols

Detailed methodologies for the two primary derivatization techniques are provided below. These protocols can be adapted for the analysis of this compound and its derivatives.

Alditol Acetate Derivatization Protocol

This protocol is a modification of established methods for the analysis of neutral sugars.

Materials:

  • This compound standard or sample

  • Sodium borohydride (NaBH4) solution (10 mg/mL in 1 M NH4OH)

  • Acetic anhydride

  • 1-Methylimidazole (1-MeIm)

  • Dichloromethane (DCM)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reduction: To 100 µL of a 1 mg/mL aqueous solution of this compound, add 100 µL of the NaBH4 solution. Incubate at 40°C for 90 minutes to reduce the carbonyl group (in the case of aldoses/ketoses) to a hydroxyl group, forming the alditol.

  • Quenching: Add 50 µL of glacial acetic acid to stop the reaction.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen at 40°C. To remove borate, add 200 µL of methanol and evaporate to dryness; repeat this step three times.

  • Acetylation: Add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole. Vortex and incubate at 60°C for 15 minutes.

  • Work-up: Cool the sample to room temperature. Add 500 µL of deionized water and 500 µL of DCM. Vortex thoroughly and centrifuge to separate the phases.

  • Extraction: Carefully transfer the lower organic layer (DCM) containing the this compound hexaacetate to a new vial.

  • Final Preparation: Evaporate the DCM under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Trimethylsilyl (TMS) Ether Derivatization Protocol

This protocol is based on commonly used methods for the silylation of polar metabolites.

Materials:

  • This compound standard or sample

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride (if starting from a sugar that can cyclize)

Procedure:

  • Drying: Lyophilize the aqueous sample of this compound to complete dryness in a GC vial.

  • Oximation (optional, for reducing sugars): If analyzing a mixture that includes reducing sugars that can form ring structures, a methoximation step is recommended prior to silylation to prevent the formation of multiple anomeric peaks. Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.

  • Silylation: Add 80 µL of BSTFA with 1% TMCS to the dried sample (or the oximated sample).

  • Reaction: Tightly cap the vial and incubate at 70°C for 60 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Mass Spectral Fragmentation

Understanding the fragmentation patterns of derivatized this compound is crucial for its identification and structural elucidation.

Alditol Acetate Fragmentation

The electron ionization (EI) mass spectra of peracetylated alditols are characterized by the cleavage of the carbon-carbon backbone. The resulting fragment ions can further lose neutral molecules such as acetic acid (60 Da) or ketene (42 Da). The molecular ion is often not observed. A logical fragmentation workflow is depicted below.

M This compound Hexaacetate (Molecular Ion - often absent) F1 Primary Fragment Ions (C-C bond cleavage) M->F1 C-C Cleavage F2 Secondary Fragment Ions (Loss of acetic acid or ketene) F1->F2 - CH3COOH - CH2CO

Caption: Fragmentation workflow of this compound hexaacetate in EI-MS.

Trimethylsilyl (TMS) Ether Fragmentation

The mass spectra of TMS derivatives of alditols are typically characterized by prominent ions resulting from the cleavage of the carbon-carbon backbone. Rearrangement reactions involving the migration of TMS groups are also common. The NIST WebBook provides mass spectral data for TMS derivatives of this compound isomers like D-Mannitol and D-Glucitol, which can serve as a reference for identifying characteristic fragment ions.[3][4][5]

This compound Catabolic Pathway

A predicted and verified metabolic pathway for this compound catabolism has been identified in some bacteria. This pathway involves the conversion of this compound into central metabolites.

Altritol This compound Tagatose D-Tagatose Altritol->Tagatose This compound Dehydrogenase Tagatose6P D-Tagatose 6-phosphate Tagatose->Tagatose6P Tagatose Kinase Metabolites Central Metabolism Tagatose6P->Metabolites Aldolase

Caption: this compound catabolic pathway.

References

A Comparative Guide to HPLC Methods for Determining D-Altritol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for D-Altritol, a six-carbon sugar alcohol, is critical in research and pharmaceutical applications to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. This guide provides an objective comparison of two primary HPLC-based methods for assessing this compound purity: HPLC with Refractive Index Detection (HPLC-RI) and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Method Comparison at a Glance

A comprehensive evaluation of this compound's purity necessitates the separation of the main compound from its potential impurities, which often include its stereoisomers such as D-sorbitol and D-mannitol. The choice between HPLC-RI and GC-MS depends on several factors, including the need for universal detection, sensitivity requirements, and the complexity of the sample matrix.

ParameterHPLC with Refractive Index Detection (HPLC-RI)Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates
Principle Separation based on polarity and interaction with the stationary phase. Detection is based on changes in the refractive index of the mobile phase.Separation of volatile derivatives based on their boiling points and interaction with the stationary phase. Detection is based on the mass-to-charge ratio of fragmented ions.
Sample Preparation Minimal; dissolution in the mobile phase.Derivatization (acetylation) required to increase volatility.
Instrumentation HPLC system with an RI detector.GC system with a Mass Spectrometer.
Typical Column Sugar-specific columns (e.g., InertSphere Sugar-2).Capillary columns (e.g., DB-5ms).
LOD/LOQ Generally higher (less sensitive) than GC-MS. For related sugar alcohols, LOD can be around 40 mg/L and LOQ around 110 mg/L.[1]Generally lower (more sensitive) than HPLC-RI.
Selectivity Good for separating isomers.Excellent for separating isomers and provides structural information for peak identification.
Quantitative Accuracy High, with proper calibration.High, with the use of an internal standard.

Experimental Protocols

Detailed methodologies for both HPLC-RI and GC-MS are crucial for reproducible results. The following protocols are representative for the analysis of this compound and its isomers.

HPLC-RI Method for Alditol Analysis

This method is suitable for the direct analysis of this compound and its isomers without the need for derivatization.

Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: InertSphere Sugar-2 (300 mm x 7.8 mm I.D., 9 µm) with a compatible guard column.[2]

  • Mobile Phase: Degassed, deionized water.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Detector: Refractive Index (RI) Detector.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration (e.g., 100 mg/L).[2]

Expected Performance: Based on the analysis of this compound's common isomers, D-sorbitol and D-mannitol, the following retention times can be expected:

  • D-Sorbitol: ~35 minutes.[2]

  • D-Mannitol: ~38 minutes.[2]

The retention time for this compound would be expected to be in a similar range, and baseline separation from its isomers is crucial for accurate purity assessment.

GC-MS Method for Alditol Acetate Analysis

This method involves a derivatization step to convert the non-volatile alditols into their volatile acetate esters, which can then be analyzed by GC-MS.

Derivatization Protocol: Alditol Acetate Formation

  • Hydrolysis (if applicable): If this compound is part of a larger molecule, hydrolysis is required to release the free alditol.

  • Reduction: Reduce the sugar with sodium borohydride (NaBH4) in a suitable solvent (e.g., DMSO or aqueous ammonia) to convert any aldoses or ketoses to their corresponding alditols.

  • Acetylation: Acetylate the resulting alditols using acetic anhydride in the presence of a catalyst like pyridine or 1-methylimidazole. This reaction converts the hydroxyl groups to acetate esters.

  • Extraction: After the reaction, the alditol acetates are extracted into an organic solvent (e.g., ethyl acetate or dichloromethane) and concentrated before GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the alditol acetates. A representative program starts at a lower temperature and ramps up to a final temperature to ensure the elution of all components.

  • MS Detector: Operated in full scan mode to identify the compounds based on their mass spectra, and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Deionized Water Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Sugar-2 Column Injection->Separation Detection RI Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity (Peak Area %) Chromatogram->Quantification

HPLC-RI Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Reduction Reduction (NaBH4) Sample->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Liquid-Liquid Extraction Acetylation->Extraction Injection Inject into GC-MS System Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Quantification Quantify Purity (Peak Area % with ISTD) Chromatogram->Quantification

GC-MS Experimental Workflow

Conclusion

Both HPLC-RI and GC-MS are powerful techniques for determining the purity of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-RI is a straightforward and robust method that requires minimal sample preparation, making it suitable for routine quality control where the primary goal is to quantify the main component and known impurities.

  • GC-MS , while requiring a more involved sample preparation through derivatization, offers higher sensitivity and the significant advantage of providing mass spectral data, which is invaluable for the identification of unknown impurities. For analyses requiring the separation of enantiomers, chiral GC columns can be employed, providing an additional layer of specificity.

For comprehensive purity profiling and the identification of trace-level unknown impurities, a GC-MS approach is recommended. For routine quality control and quantification of this compound against its known isomers, HPLC-RI provides a reliable and less labor-intensive alternative.

References

A Comparative Analysis of D-Altritol and Mannitol in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 24, 2025

Abstract: This guide provides a detailed comparative analysis of two hexitols, D-Altritol and D-Mannitol, for researchers, scientists, and drug development professionals. While D-Mannitol is a well-characterized sugar alcohol with extensive applications in clinical and research settings, this compound remains a comparatively unexamined compound. This document synthesizes the available data on their physicochemical properties, metabolic pathways, and biological effects, highlighting the significant knowledge gap that exists for this compound. Standardized experimental protocols for evaluating osmotic and antioxidant activities are provided to facilitate future comparative studies.

Introduction

This compound and D-Mannitol are stereoisomers of the sugar alcohol hexane-1,2,3,4,5,6-hexol. Mannitol, a widely used osmotic diuretic and excipient, is known for its metabolic stability and ability to reduce intracranial and intraocular pressure. Its biological effects and clinical utility are well-documented. In contrast, this compound, a rare sugar alcohol found in some algae and plants, is poorly characterized in biological systems. This guide aims to present a side-by-side comparison based on current literature, identify areas for future research, and provide the necessary methodological frameworks for such investigations.

Physicochemical and Pharmacokinetic Properties

Mannitol is a crystalline solid that is poorly absorbed from the intestines, leading to its use as a low-calorie sweetener.[1] When administered intravenously, it is minimally metabolized and is primarily excreted unchanged in the urine.[2] This metabolic inertness is central to its function as an osmotic diuretic.[2] this compound shares the same molecular formula and weight as mannitol but differs in its stereochemistry.[3] Information regarding its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME) in mammalian systems, is not available in the current scientific literature.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

PropertyThis compoundD-Mannitol
Molecular Formula C₆H₁₄O₆[3]C₆H₁₄O₆[1]
Molar Mass 182.17 g/mol [3]182.172 g/mol [1]
Synonyms D-Talitol[3]D-Mannite, Osmitrol[1][4]
Appearance White powder[3]White crystalline solid or powder[4]
Metabolism Bacterial oxidation to D-tagatose reported. Mammalian metabolism is uncharacterized.Minimally metabolized in the liver to glycogen.[2]
Primary Excretion Uncharacterized in mammals.Renal (primarily unchanged)[1][2]
Known Natural Sources Himanthalia elongata (algae), Cordiera sessilis (plant)[3]Fruits and vegetables[2]

Metabolic Pathways

Mannitol is largely inert in human metabolism, a key feature for its use as an osmotic agent.[2] The small fraction that is metabolized is converted to glycogen in the liver.[2]

The metabolic fate of this compound in mammals is currently unknown. However, studies in the bacterium Agrobacterium tumefaciens have identified a catabolic pathway where this compound is oxidized by a dehydrogenase enzyme to form D-tagatose, which can then enter central metabolism after phosphorylation and epimerization. This suggests that, unlike mannitol, this compound may be a substrate for specific metabolic enzymes in certain organisms.

cluster_0 Mannitol Metabolism (Mammalian) cluster_1 This compound Catabolism (Bacterial) M Mannitol U Excreted Unchanged (Urine) M->U ~87% (IV admin) G Glycogen (minor pathway, liver) M->G Minimal A This compound T D-Tagatose A->T This compound Dehydrogenase TP D-Tagatose-6-P T->TP Kinase FP D-Fructose-6-P TP->FP Epimerase CM Central Metabolism FP->CM

Figure 1: Comparative Metabolic Pathways.

Comparative Biological Effects

Osmotic Activity

Mannitol's primary mechanism of action in clinical settings is its function as an osmotic diuretic. When administered intravenously, it increases the osmolarity of the glomerular filtrate, which inhibits the reabsorption of water in the renal tubules and leads to diuresis.[5] This osmotic effect also draws water from tissues, such as the brain and eyes, into the plasma, thereby reducing intracranial and intraocular pressure.[2][6]

The osmotic potential of this compound has not been characterized in biological systems. As a hexitol, it would be expected to exert an osmotic effect if present in sufficient concentration, but its permeability across biological membranes and its potential for metabolism would significantly influence this activity.

Antioxidant Activity and Effects on Reactive Oxygen Species (ROS)

Beyond its osmotic properties, mannitol is recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (HO•).[2][7] This antioxidant activity is thought to contribute to its protective effects against ischemia-reperfusion injury.[6] Several studies in plants and fungi have highlighted mannitol's role in mitigating oxidative stress.[2][5][8]

There is limited but intriguing evidence suggesting this compound may also play a role in modulating ROS. One report indicates that this compound (referred to as D-Talitol) has been used in studies investigating the inhibition of ROS production. This suggests a potential antioxidant or ROS-quenching capability, though direct evidence and quantitative comparisons with mannitol are lacking.

Table 2: Summary of Known Biological Effects

Biological EffectThis compoundD-Mannitol
Osmotic Diuresis UncharacterizedWell-established; primary clinical use.[2][5]
Reduction of ICP/IOP UncharacterizedWell-established; primary clinical use.[2][6]
ROS Scavenging Implied in one study; requires investigation.Established hydroxyl radical scavenger.[2][6][7]
Toxicity Profile Uncharacterized. General laxative effects expected with high oral doses, typical of sugar alcohols.Well-tolerated intravenously; can cause dehydration and electrolyte imbalance.[1]

Experimental Protocols

To facilitate direct comparative studies, the following detailed protocols for key in vitro assays are provided.

Protocol: In Vitro Osmotic Stress and Cell Viability Assay

This protocol is designed to compare the effects of this compound and mannitol on cell viability under hyperosmotic conditions.

1. Cell Culture:

  • Culture a suitable cell line (e.g., Human Kidney-2 [HK-2] cells or Madin-Darby Canine Kidney [MDCK] cells) in the recommended medium until they reach 80-90% confluency in 96-well plates.

2. Preparation of Hyperosmotic Media:

  • Prepare stock solutions of 1 M this compound and 1 M D-Mannitol in serum-free cell culture medium.

  • Create a series of working solutions by diluting the stock solutions in complete culture medium to final concentrations of 50, 100, 150, 200, and 300 mM. Use an osmometer to verify the final osmolality of each solution. An iso-osmotic control medium should also be prepared.

3. Treatment:

  • Remove the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add 100 µL of the prepared hyperosmotic media (or control media) to the respective wells.

  • Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

4. Cell Viability Assessment (MTT Assay):

  • After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the iso-osmotic control.

A Seed cells in 96-well plate B Prepare hyperosmotic media (Control, this compound, Mannitol) A->B C Treat cells (24h) B->C D Add MTT reagent (4h) C->D E Solubilize formazan (DMSO) D->E F Read absorbance at 570 nm E->F G Calculate % Viability F->G

Figure 2: Workflow for Osmotic Stress Assay.

Protocol: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol uses the DCFH-DA (2',7'-dichlorofluorescin diacetate) assay to measure intracellular ROS levels and assess the scavenging potential of the test compounds.

1. Cell Culture and Seeding:

  • Seed a suitable cell line (e.g., PC12 or SH-SY5Y) onto a 96-well black, clear-bottom plate and allow them to adhere overnight.

2. Pre-treatment:

  • Treat the cells with various concentrations of this compound and D-Mannitol (e.g., 1, 10, 100 µM) in culture medium for 1-2 hours. Include a vehicle-only control.

3. ROS Induction:

  • To induce oxidative stress, add a known ROS-inducing agent, such as H₂O₂ (final concentration 100 µM) or 6-OHDA, to the wells (except for the negative control).

4. DCFH-DA Staining:

  • After the desired incubation time with the ROS inducer (e.g., 30-60 minutes), remove the medium and wash the cells gently with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubate the plate in the dark for 30 minutes at 37°C.

5. Fluorescence Measurement:

  • Wash the cells again with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • The reduction in fluorescence in treated wells compared to the ROS-inducer-only control indicates scavenging activity.

Conclusion and Future Directions

This comparative guide underscores the significant disparity in our understanding of D-Mannitol versus this compound. Mannitol is a cornerstone osmotic agent with a well-defined biological and safety profile. This compound, while structurally similar, remains largely a biochemical curiosity. The limited evidence of its potential to modulate reactive oxygen species and its unique bacterial catabolic pathway suggests it may possess distinct biological activities worthy of investigation.

Future research should prioritize:

  • Characterization of Mammalian Metabolism: Determining if this compound is metabolized in mammalian systems is critical to understanding its potential biological roles and safety.

  • Direct Comparative Studies: Head-to-head comparisons with mannitol using standardized assays for osmotic potential, ROS scavenging, and cytotoxicity are essential.

  • Toxicological Evaluation: A comprehensive toxicological profile, including acute and chronic toxicity studies, is necessary before any potential therapeutic application can be considered.

By addressing these knowledge gaps, the scientific community can determine whether this compound is merely a structural isomer of mannitol or a compound with unique and potentially valuable biological properties.

References

D-Altritol Versus Sorbitol as Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Altritol and sorbitol as enzyme substrates, focusing on their interactions with polyol dehydrogenases. The information presented herein is supported by experimental data to aid researchers in understanding the metabolic fates and enzymatic efficiencies of these two sugar alcohols.

Introduction

Sorbitol (D-glucitol) is a well-known polyol that plays a significant role in carbohydrate metabolism, particularly through the polyol pathway, which links glucose to fructose.[1] Its accumulation under hyperglycemic conditions is implicated in diabetic complications.[2] this compound is a less common hexitol, an epimer of mannitol, and its role as an enzyme substrate is of growing interest in various biochemical contexts. This guide will delve into a direct comparison of their performance as substrates for dehydrogenases, enzymes that catalyze their oxidation.

Metabolic Pathways

The metabolic pathways of sorbitol and this compound are distinct, primarily involving their oxidation by NAD(P)+-dependent dehydrogenases.

Sorbitol Metabolism (The Polyol Pathway):

Sorbitol is a central intermediate in the polyol pathway. This two-step metabolic route converts glucose to fructose.[1]

  • Glucose Reduction: Aldose reductase reduces glucose to sorbitol, utilizing NADPH as a cofactor.

  • Sorbitol Oxidation: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1]

Tissues with low levels of sorbitol dehydrogenase are susceptible to sorbitol accumulation, which can lead to osmotic stress and cellular damage.[1]

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Fig. 1: The Polyol Pathway

This compound Metabolism:

The primary metabolic pathway for this compound involves its oxidation to D-tagatose. This reaction is catalyzed by a this compound-specific dehydrogenase.

  • This compound Oxidation: this compound is oxidized by this compound dehydrogenase to form D-tagatose, using a cofactor such as NAD+.

Further metabolism of D-tagatose can occur, though this is less universally characterized than the fate of fructose.

D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound Dehydrogenase (NAD+ -> NADH)

Fig. 2: this compound Oxidation Pathway

Quantitative Comparison of Enzyme Kinetics

The efficiency with which an enzyme utilizes a substrate is described by its kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is a measure of the overall catalytic efficiency.

The following table summarizes the kinetic parameters of sheep liver sorbitol dehydrogenase for this compound and sorbitol.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Sheep Liver Sorbitol Dehydrogenase13.02.8215
Sorbitol Sheep Liver Sorbitol Dehydrogenase0.362.87780

Data sourced from Lindstad et al. (1998).

From this data, it is evident that while the maximal turnover rate (kcat) of sheep liver sorbitol dehydrogenase is identical for both this compound and sorbitol, the enzyme exhibits a significantly higher affinity for sorbitol, as indicated by its much lower Km value. Consequently, the overall catalytic efficiency (kcat/Km) for sorbitol is substantially greater than for this compound with this particular enzyme.

Experimental Protocols

The determination of enzyme kinetic parameters for polyol dehydrogenases typically involves a spectrophotometric assay. The general principle is to monitor the change in absorbance at 340 nm, which corresponds to the production of NADH.

Key Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Buffer & Reagents P2 Prepare Substrate (this compound or Sorbitol) & NAD+ Solutions P1->P2 P3 Enzyme Dilution P2->P3 A2 Initiate Reaction with Enzyme P3->A2 A1 Mix Buffer, Substrate, & NAD+ in Cuvette A1->A2 A3 Monitor Absorbance at 340 nm A2->A3 D1 Calculate Initial Reaction Velocities A3->D1 D2 Plot Velocity vs. Substrate Concentration D1->D2 D3 Determine Km & Vmax (e.g., Michaelis-Menten plot) D2->D3

Fig. 3: Experimental Workflow for Kinetic Analysis

Detailed Methodology for Sorbitol Dehydrogenase Activity Assay:

This protocol is adapted from established methods for measuring polyol dehydrogenase activity.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

    • Substrate Stock Solutions: 1 M this compound and 1 M Sorbitol in assay buffer.

    • Cofactor Stock Solution: 20 mM NAD+ in assay buffer.

    • Enzyme: Purified sorbitol dehydrogenase diluted in a suitable buffer to maintain stability and activity.

  • Assay Procedure:

    • Prepare a series of substrate dilutions from the stock solutions to achieve a range of final concentrations in the assay (e.g., 0.1x to 10x the expected Km).

    • In a quartz cuvette, combine the assay buffer, the desired concentration of the substrate (either this compound or sorbitol), and a saturating concentration of NAD+ (typically 1-2 mM final concentration). The total volume should be brought to just under the final assay volume (e.g., 990 µL for a 1 mL final volume).

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution (e.g., 10 µL) and mix immediately by gentle inversion.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

    • Calculate the catalytic constant (kcat) from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • The catalytic efficiency is then determined as the ratio of kcat to Km.

Conclusion

Based on the available data for sheep liver sorbitol dehydrogenase, sorbitol is a significantly more efficient substrate than this compound, primarily due to a much higher binding affinity (lower Km). While both are oxidized at the same maximal rate by this enzyme, the catalytic efficiency for sorbitol is markedly superior. This suggests that under physiological conditions where both substrates might be present, sorbitol would be preferentially metabolized by this particular dehydrogenase.

It is important to note that substrate specificity can vary between enzymes from different organisms. Further research with dehydrogenases from diverse sources is necessary to establish a more comprehensive understanding of the comparative enzymatic processing of this compound and sorbitol. The experimental protocols and metabolic pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further explore the roles of these polyols in various biological systems.

References

A Researcher's Guide to the Enantiomeric Purity Validation of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-Altritol is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of this compound, a compound of interest for applications such as a pharmacological chaperone in Fabry disease. We present detailed experimental protocols, quantitative comparisons of analytical techniques, and a review of alternative therapeutic strategies.

The Critical Role of Enantiomeric Purity in Drug Development

This compound, a six-carbon sugar alcohol, possesses multiple chiral centers, giving rise to various stereoisomers, including its enantiomer, L-Altritol. In pharmacology, different enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. Therefore, the rigorous validation of the enantiomeric purity of this compound is a critical quality attribute in its development as a potential therapeutic agent.

Analytical Methodologies for this compound's Enantiomeric Purity

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of chiral selectors. The two primary chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Gas Chromatography (GC) with a chiral stationary phase, often requiring prior derivatization of the analyte.

Comparison of Analytical Methods
Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction of volatile enantiomer derivatives with a chiral stationary phase in a gaseous mobile phase.
Sample Volatility Not required. Suitable for a wide range of non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Derivatization Generally not required for this compound.Mandatory for the non-volatile this compound (e.g., acetylation, silylation).
Resolution High resolution can be achieved with a wide variety of available chiral stationary phases.Excellent resolution is possible, particularly with cyclodextrin-based chiral columns.
Sensitivity Dependent on the detector; UV-Vis detection is common but may require derivatization for compounds lacking a chromophore. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are alternatives.High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Analysis Time Can range from 15 to 60 minutes depending on the column and mobile phase.Typically faster run times, often under 30 minutes.
Instrumentation Widely available in analytical laboratories.Common analytical instrumentation.
Environmental Impact Can generate significant solvent waste.Generally uses less solvent, but derivatization reagents can be hazardous.

Experimental Protocols

Proposed Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV/RI)

This proposed method is based on established protocols for the chiral separation of similar sugar alcohols.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis Detector or Refractive Index (RI) Detector

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm (if derivatized with a UV-active group) or RI detection.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric purity is determined by calculating the peak area percentage of this compound relative to the total peak area of both D- and L-Altritol.

Proposed Method 2: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

This method is adapted from established procedures for the analysis of alditols.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

    • Split/splitless injector

    • Autosampler

  • Chromatographic Conditions:

    • Chiral Column: A cyclodextrin-based capillary column, such as a Hydrodex® β-6TBDM.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 220°C at 5°C/min.

      • Hold at 220°C for 10 minutes.

    • Detector Temperature: 280°C

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Sample Preparation (Acetylation Derivatization):

    • To approximately 1-5 mg of the this compound sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Heat the mixture at 100°C for 1 hour in a sealed vial.

    • After cooling, evaporate the reagents under a stream of nitrogen.

    • Redissolve the resulting alditol acetates in a suitable solvent like dichloromethane.

  • Data Analysis:

    • Calculate the enantiomeric purity based on the peak areas of the derivatized D- and L-Altritol.

This compound as a Pharmacological Chaperone for Fabry Disease

Fabry disease is a rare genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells, causing progressive organ damage. Some mutations in the GLA gene result in a misfolded but potentially functional α-Gal A enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation.

This compound has been investigated as a pharmacological chaperone. The proposed mechanism involves this compound binding to the misfolded α-Gal A in the ER, stabilizing its conformation, and allowing it to pass the ER quality control system. The stabilized enzyme can then be trafficked to the lysosome, where it can catabolize the accumulated Gb3.

Signaling Pathway of a Pharmacological Chaperone

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ribosome Ribosome Misfolded_Enzyme Misfolded α-Gal A Ribosome->Misfolded_Enzyme Translation ERQC ER Quality Control Misfolded_Enzyme->ERQC Folding Attempt Stabilized_Complex Stabilized α-Gal A-Chaperone Complex Proteasome Proteasomal Degradation ERQC->Proteasome Recognition of Misfolding D_Altritol This compound (Pharmacological Chaperone) D_Altritol->Misfolded_Enzyme Binding and Stabilization Golgi Processing and Packaging Stabilized_Complex->Golgi Successful Trafficking Lysosome Functional α-Gal A Golgi->Lysosome Transport Catabolism Gb3 Catabolism Lysosome->Catabolism Enzymatic Activity Gb3 Gb3 Substrate Gb3->Catabolism Substrate

Caption: Mechanism of this compound as a pharmacological chaperone.

Experimental Workflow for Enantiomeric Purity Validation

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Start This compound Sample Dissolution Dissolution in Mobile Phase (HPLC) Start->Dissolution Derivatization Derivatization (e.g., Acetylation for GC) Start->Derivatization Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV/RI or FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity (%) Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: General workflow for validating the enantiomeric purity of this compound.

Alternatives to this compound for Fabry Disease

While this compound shows promise as a pharmacological chaperone, other therapeutic strategies for Fabry disease are available or in development.

Therapeutic Strategy Examples Mechanism of Action Advantages Limitations
Enzyme Replacement Therapy (ERT) Agalsidase alfa, Agalsidase betaIntravenous infusion of a recombinant human α-Gal A enzyme to supplement the deficient enzyme.Effective for a broad range of mutations; established clinical use.Requires lifelong intravenous infusions; potential for immune responses; may not effectively reach all affected tissues.
Pharmacological Chaperone Therapy MigalastatAn oral small molecule that binds to and stabilizes specific mutant forms of α-Gal A, facilitating its trafficking to the lysosome.Oral administration; potential for better tissue penetration.Only effective for patients with specific "amenable" mutations.
Substrate Reduction Therapy (SRT) (Investigational)Inhibits the synthesis of Gb3, thereby reducing its accumulation.Oral administration; independent of the specific GLA mutation.Potential for off-target effects; long-term efficacy and safety are still under investigation.
Gene Therapy (Investigational)Aims to introduce a functional copy of the GLA gene to provide a long-term source of functional α-Gal A enzyme.Potential for a one-time curative treatment.Long-term safety and efficacy are still being evaluated; complex delivery methods.

Conclusion

The validation of this compound's enantiomeric purity is a critical step in its potential development as a therapeutic agent. Both chiral HPLC and chiral GC are powerful techniques capable of achieving the necessary separation. The choice of method will depend on factors such as available instrumentation, desired sensitivity, and sample throughput. As research into pharmacological chaperones for Fabry disease continues, robust and reliable analytical methods for ensuring the quality and purity of these potential new therapies will be indispensable.

A Comparative Guide to the Determination of D-Altritol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is paramount in the development of chiral drugs, where the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. This guide provides a detailed comparison of two primary analytical techniques for determining the enantiomeric excess of D-Altritol: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in understanding the methodologies.

Method Comparison

A summary of the key performance characteristics of Chiral GC and Chiral HPLC for the determination of this compound enantiomeric excess is presented below. The data is based on established methods for similar alditols, providing a strong basis for method selection.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile derivatives of this compound enantiomers on a chiral stationary phase in the gas phase.Differential interaction of this compound enantiomers with a chiral stationary phase in the liquid phase.
Derivatization Mandatory (e.g., acetylation or trifluoroacetylation) to increase volatility.[1][2]Generally not required, but can be used to enhance detection.
Sample Throughput Moderate; sample derivatization adds to the overall analysis time.High; direct injection of aqueous samples is often possible.
Sensitivity (LOD/LOQ) High, especially with mass spectrometry (MS) detection. LOD and LOQ in the µg/mL range can be achieved.Moderate to high, depending on the detector. LOD and LOQ are typically in the µg/mL range.[3][4]
Accuracy & Precision High accuracy (recoveries >95%) and precision (RSD <5%) are achievable with validated methods.High accuracy (recoveries >95%) and precision (RSD <5%) are achievable with validated methods.[3][4]
Resolution Baseline resolution of enantiomers is achievable with appropriate chiral columns and temperature programming.[2]Baseline resolution is achievable with a wide range of chiral stationary phases and mobile phase compositions.
Instrumentation Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).High-performance liquid chromatograph with a UV, refractive index (RI), or evaporative light scattering detector (ELSD).

Experimental Protocols

Detailed methodologies for the determination of this compound enantiomeric excess using Chiral GC and Chiral HPLC are provided below.

Chiral Gas Chromatography (GC) Protocol

This protocol involves the derivatization of this compound to its volatile acetate derivative, followed by separation on a chiral capillary column.

1. Derivatization: Alditol Acetate Formation [5][6][7]

  • Reduction: To an aqueous solution of the this compound sample, add an excess of sodium borohydride (NaBH₄) to reduce the aldehyde/ketone group to a primary alcohol. Incubate at 40°C for 90 minutes.

  • Neutralization: Add acetic acid to neutralize the excess NaBH₄.

  • Acetylation: Add 1-methylimidazole and acetic anhydride to the sample. The reaction is typically carried out at room temperature for 10 minutes to acetylate the hydroxyl groups.

  • Extraction: Extract the resulting alditol acetates into an organic solvent such as dichloromethane.

  • Sample Preparation: The organic layer is then washed, dried, and concentrated before injection into the GC.

2. GC-MS Analysis

  • GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is used for enantiomeric separation.[8]

  • Injector: Split/splitless injector, operated at a temperature of 250°C.

  • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. For example, start at 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: A mass spectrometer (MS) operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

3. Data Analysis

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes the direct separation of this compound enantiomers using a chiral stationary phase.

1. Sample Preparation

  • Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis

  • HPLC Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H or a similar column, is recommended for the separation of sugar alcohol enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for the best resolution (e.g., n-hexane:isopropanol, 90:10 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The separation is usually performed at a controlled ambient temperature, for example, 25°C.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used, as alditols lack a strong chromophore.

3. Data Analysis

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for the GC method.

Mandatory Visualizations

To further elucidate the experimental workflows, the following diagrams have been generated using Graphviz.

Chiral GC Workflow for this compound ee Determination cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample This compound Sample Reduction Reduction with NaBH4 Sample->Reduction 1 Acetylation Acetylation with Acetic Anhydride Reduction->Acetylation 2 Extraction Liquid-Liquid Extraction Acetylation->Extraction 3 Concentration Sample Concentration Extraction->Concentration 4 Injection Injection into GC Concentration->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by MS Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis of this compound ee.

Chiral HPLC Workflow for this compound ee Determination cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (UV/RI/ELSD) Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of this compound ee.

G Logical Relationship of Method Selection Analyte This compound Sample Volatility Analyte Volatility Analyte->Volatility Throughput Sample Throughput Analyte->Throughput GC Chiral GC HPLC Chiral HPLC Derivatization Derivatization Required Derivatization->GC Volatility->HPLC Not Critical Volatility->Derivatization Low Throughput->GC Moderate Throughput->HPLC High

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Analytical Standards for D-Altritol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the accurate quantification of D-Altritol, a hexitol of increasing interest in various research fields. This document outlines the available commercial standards, compares the two primary analytical techniques—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides detailed experimental protocols to aid in method selection and implementation.

Commercial Availability of this compound Analytical Standards

This compound, also known by its synonym D-Talitol, is available as a biochemical reagent from several reputable suppliers. While a direct comparative study of all available commercial standards is not publicly available, researchers can source this compound from vendors such as MedChemExpress and Sigma-Aldrich. When selecting a standard, it is crucial to obtain the Certificate of Analysis (CoA) from the supplier. The CoA provides critical information regarding the purity, identity, and storage conditions of the standard, which is essential for accurate quantification and method validation.

Comparison of Analytical Methodologies

The two most common and effective methods for the quantification of polyols like this compound are HPLC-RID and GC-MS following derivatization. The choice between these methods will depend on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and available instrumentation.

FeatureHPLC-RIDGC-MS with Derivatization
Principle Separation based on polarity and detection based on changes in the refractive index of the mobile phase caused by the analyte.Separation of volatile derivatives based on boiling point and mass-to-charge ratio, providing high selectivity and sensitivity.
Sample Preparation Minimal, typically involving dissolution and filtration.Requires a chemical derivatization step (e.g., acetylation or silylation) to increase volatility.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the mg/mL to high µg/mL range.[1]High sensitivity, with LOD and LOQ typically in the ng/mL to pg/mL range.[2][3]
Selectivity Lower, as the refractive index is a universal property. Co-eluting compounds can interfere with quantification.High selectivity due to mass spectrometric detection, allowing for confident identification and quantification even in complex matrices.
Throughput Generally higher due to simpler sample preparation.Lower, as the derivatization step adds time to the workflow.
Instrumentation Cost Generally lower.Higher initial investment for the mass spectrometer.
Robustness Can be sensitive to temperature and mobile phase composition changes.[4]Derivatization reactions need to be consistent and complete for good reproducibility.

Experimental Protocols

Below are detailed protocols for the quantification of alditols, which can be adapted for this compound analysis.

Method 1: Quantification by HPLC-RID

This method is suitable for the analysis of relatively high concentrations of this compound in simple matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino or specialized carbohydrate analysis column (e.g., Shodex SUGAR SP0810)

Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or ultrapure water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example): [1][5]

    • Column: Shodex SUGAR SP0810 (or equivalent)

    • Mobile Phase: Isocratic elution with ultrapure water

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

    • Injection Volume: 20 µL

    • RID Temperature: 35-40 °C

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Quantification by GC-MS after Alditol Acetate Derivatization

This method offers high sensitivity and selectivity and is ideal for trace-level quantification of this compound in complex biological or environmental samples.[2][6]

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • DB-5MS capillary column (or equivalent)

Reagents:

  • This compound analytical standard

  • Pyridine

  • Acetic Anhydride

  • Sodium borohydride

  • Glacial acetic acid

  • Chloroform or other suitable extraction solvent

Procedure:

  • Reduction (if starting from a reducing sugar mixture):

    • Dissolve the dried sample or standard in water.

    • Add sodium borohydride solution and incubate to reduce the sugars to their corresponding alditols.

    • Stop the reaction by adding glacial acetic acid.

  • Derivatization (Acetylation): [2][7]

    • Evaporate the sample to dryness.

    • Add pyridine and acetic anhydride to the dried sample.

    • Heat the mixture (e.g., at 100 °C for 1 hour) to facilitate the acetylation of the hydroxyl groups.

  • Extraction:

    • After cooling, add water and an organic solvent (e.g., chloroform).

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer containing the alditol acetate derivatives.

    • Repeat the extraction and combine the organic layers.

    • Dry the pooled organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis (Example): [2]

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions for the this compound acetate derivative.

  • Quantification: Prepare calibration standards of this compound and subject them to the same derivatization and extraction procedure. Construct a calibration curve based on the peak areas of the selected ions versus the concentration.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-RID and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start This compound Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection RID Detection separation->detection quantify Quantification via Calibration Curve detection->quantify result This compound Concentration quantify->result

Caption: Workflow for this compound quantification by HPLC-RID.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample/Standard derivatize Derivatization (Acetylation) start->derivatize extract Liquid-Liquid Extraction derivatize->extract gcms Inject into GC-MS extract->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection quantify Quantification via Calibration Curve detection->quantify result This compound Concentration quantify->result

Caption: Workflow for this compound quantification by GC-MS.

By understanding the principles, advantages, and limitations of each analytical technique, and by following robust experimental protocols, researchers can confidently and accurately quantify this compound in their samples, contributing to advancements in their respective fields.

References

D-Altritol Cross-Reactivity in Common Sugar Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of D-Altritol in two common colorimetric sugar assays: the Phenol-Sulfuric Acid method for total carbohydrates and the 3,5-Dinitrosalicylic acid (DNS) assay for reducing sugars. Understanding the potential for interference by this compound is critical for the accurate quantification of specific sugars in complex biological samples.

Comparison of this compound Reactivity in Sugar Assays

This compound, a six-carbon sugar alcohol (alditol), exhibits different reactivity profiles in common sugar quantification assays due to its chemical structure. Unlike reducing sugars, which possess a free aldehyde or ketone group, this compound has a linear polyol structure. This fundamental difference dictates its behavior in colorimetric assays.

AssayTarget MoleculesPrincipleExpected Reactivity with this compound
Phenol-Sulfuric Acid Assay Total Carbohydrates (including monosaccharides, oligosaccharides, and polysaccharides)Dehydration of carbohydrates by concentrated sulfuric acid to form furfural or hydroxymethylfurfural, which then reacts with phenol to produce a colored compound.[1]Potential for Cross-Reactivity: As a carbohydrate, this compound is expected to undergo dehydration under the strong acidic conditions of the assay, likely forming a furfural derivative that can react with phenol to produce a colored product. However, the molar absorptivity may differ from that of hexoses like glucose.[1][2]
3,5-Dinitrosalicylic Acid (DNS) Assay Reducing Sugars (sugars with a free aldehyde or ketone group)Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by the reducing sugar in an alkaline solution, resulting in a color change.No Significant Cross-Reactivity: this compound is a sugar alcohol and lacks a free carbonyl group. Therefore, it is not a reducing sugar and is not expected to react in the DNS assay.
Enzymatic Assays Specific Sugars (e.g., glucose, fructose)Highly specific enzymes catalyze a reaction involving the target sugar, leading to a measurable product (e.g., change in absorbance, fluorescence).No Cross-Reactivity (with specific enzymes): Enzymatic assays are highly specific. For instance, a glucose oxidase-based assay will not show cross-reactivity with this compound. However, specific dehydrogenases for this compound do exist.[3]

Experimental Protocols

Phenol-Sulfuric Acid Assay for Total Carbohydrates

This method is suitable for the determination of total carbohydrates.

Materials:

  • Phenol solution (5% w/v in water)

  • Concentrated Sulfuric Acid (96-98%)

  • Standard solution of the carbohydrate of interest (e.g., D-glucose, 1 mg/mL)

  • Spectrophotometer

Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a clean, dry test tube.

  • Add 1.0 mL of 5% phenol solution and mix thoroughly.

  • Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface. The heat generated by the mixing is essential for the reaction.

  • Allow the tubes to stand for 10 minutes at room temperature.

  • After 10 minutes, vortex the tubes and incubate them in a water bath at 25-30°C for 20 minutes to allow for color development.[1]

  • Measure the absorbance of the solution at 490 nm for hexoses or 480 nm for pentoses using a spectrophotometer.[1]

  • Prepare a standard curve using known concentrations of the standard sugar to determine the concentration of total carbohydrates in the sample.

3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars

This method is specific for the quantification of reducing sugars.

Materials:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution.

  • Rochelle salt solution (40% w/v Potassium Sodium Tartrate)

  • Standard solution of a reducing sugar (e.g., D-glucose, 1 mg/mL)

  • Spectrophotometer

Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a test tube.

  • Add 1.0 mL of DNS reagent to each tube.

  • Heat the tubes in a boiling water bath for 5-15 minutes.

  • After the heating step, add 1.0 mL of 40% Rochelle salt solution to stabilize the color.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Construct a standard curve using known concentrations of the reducing sugar standard to determine the concentration in the sample.

Visualizations

experimental_workflow_phenol_sulfuric sample Sample/Standard (1 mL) add_phenol Add 5% Phenol (1 mL) sample->add_phenol add_h2so4 Add Conc. H₂SO₄ (5 mL) add_phenol->add_h2so4 incubate_rt Incubate at RT (10 min) add_h2so4->incubate_rt incubate_wb Incubate in Water Bath (25-30°C, 20 min) incubate_rt->incubate_wb measure_abs Measure Absorbance (490 nm) incubate_wb->measure_abs

Phenol-Sulfuric Acid Assay Workflow

experimental_workflow_dns sample Sample/Standard (1 mL) add_dns Add DNS Reagent (1 mL) sample->add_dns boil Boil (5-15 min) add_dns->boil add_rochelle Add 40% Rochelle Salt (1 mL) boil->add_rochelle cool Cool to RT add_rochelle->cool measure_abs Measure Absorbance (540 nm) cool->measure_abs

DNS Assay Workflow

d_altritol_pathway D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound Dehydrogenase D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P Tagatose Kinase Central_Metabolism Central Metabolism (e.g., Glycolysis) D_Tagatose_6P->Central_Metabolism Epimerization/ Aldol Cleavage

This compound Catabolic Pathway

References

Safety Operating Guide

Personal protective equipment for handling D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling D-Altritol. The following step-by-step guidance is designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Based on the potential hazards of this compound, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, the following personal protective equipment is mandatory.[1]

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US).
Skin Protection Laboratory CoatStandard, long-sleeved lab coat.
GlovesNitrile gloves (or other chemically resistant gloves). Inspect for tears or holes before use.
Respiratory Protection Dust Mask/RespiratorRecommended when handling larger quantities or when dust cannot be minimized. Use a NIOSH-approved N95 or higher-rated respirator.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled as this compound.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. Although specific incompatibilities are not listed, it is good practice to store it separately from strong oxidizing agents.

3. Handling and Experimental Use:

  • Always handle this compound inside a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh the required amount of this compound on a tared weigh boat or paper.

  • If creating a solution, slowly add the this compound powder to the solvent to avoid splashing.

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.

  • Clean any spills immediately according to the spill response protocol.

4. Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, gently sweep the spilled solid into a designated waste container.

    • Avoid generating dust.

    • Clean the spill area with a damp cloth.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert the laboratory supervisor and safety officer.

    • Follow the institution's established procedures for large chemical spills.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused this compound:

  • For disposal of small quantities of expired or unused this compound, it should be treated as chemical waste.

  • Place the this compound in a clearly labeled, sealed container for hazardous waste.

  • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.

2. Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed waste bag.

  • Dispose of this waste through the EHS-approved chemical waste stream.

3. Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water).

  • The rinsate should be collected and disposed of as chemical waste.

  • Once triple-rinsed, the container can be disposed of in the regular trash, after defacing the label.

Workflow for Handling this compound

D_Altritol_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal Receive Receive & Inspect Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store If container is intact DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Waste Collect Chemical Waste Experiment->Waste Dispose of unused material & contaminated items Decontaminate Decontaminate & Dispose of Empties Experiment->Decontaminate After experiment completion EHS EHS Waste Pickup Waste->EHS Decontaminate->EHS For rinsate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Altritol
Reactant of Route 2
D-Altritol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.